4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-5(2-7-6)3-8-9/h3-4,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZVTCJIJODUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structural Elucidation of 1-Methyl-4-(hydrazinylmethyl)-1H-pyrazole
[1]
Executive Summary
The unambiguous structural characterization of 1-methyl-4-(hydrazinylmethyl)-1H-pyrazole (MW: 126.16 g/mol ) presents a specific set of challenges in small molecule analysis. Unlike simple aromatics, the pyrazole core is prone to annular tautomerism (if N-unsubstituted) and regioisomeric ambiguity during synthesis (N1- vs. N2-alkylation).[1] Furthermore, the hydrazinylmethyl side chain (
This guide details a self-validating analytical workflow to confirm the regiochemistry of the N-methyl group and the integrity of the hydrazine tail. The protocol prioritizes Nuclear Overhauser Effect Spectroscopy (NOESY) for regioisomer determination and redox titration for functional group quantification.
Part 1: Synthetic Context & Purity Assessment[1]
To accurately elucidate the structure, one must first understand the potential impurities generated during synthesis. The most common synthetic route involves the chlorination of (1-methyl-1H-pyrazol-4-yl)methanol followed by nucleophilic substitution with hydrazine hydrate.
Critical Impurity Profile:
-
Regioisomers: 1-methyl-4-substituted (Target) vs. 1-methyl-3-substituted or 1-methyl-5-substituted (arising from non-selective methylation of the pyrazole ring).[1]
-
Bis-alkylation:
-bis((1-methyl-1H-pyrazol-4-yl)methyl)hydrazine (dimer formation). -
Oxidation Products: Azo compounds or hydrazones formed upon exposure to air.
System Suitability: Hydrazine Quantification
Before spectral analysis, the presence of the free hydrazine group must be validated. Standard HPLC is often insufficient due to the lack of a strong chromophore on the hydrazine tail and its polarity.
Protocol: Iodate Titration (Andrews Titration) [1]
-
Principle: Hydrazine is quantitatively oxidized by potassium iodate (
) in acidic media.[2] -
Reaction:
[1] -
Method:
-
Dissolve 50 mg of the sample in 6M HCl /
(1:1 mixture). -
Titrate with 0.025 M
while vigorously shaking. -
Endpoint: The disappearance of the violet iodine color in the chloroform layer indicates complete oxidation of hydrazine to
and conversion of to .
-
Part 2: Spectroscopic Characterization[1][3]
Mass Spectrometry (MS)
Objective: Confirm molecular weight and fragmentation characteristic of benzyl-like hydrazines.
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Parent Ion:
m/z. -
Key Fragmentation Pathways:
-
Loss of Hydrazine:
(loss of ) Formation of the resonance-stabilized (1-methyl-1H-pyrazol-4-yl)methyl cation ( ).[1] -
Loss of Ammonia:
Formation of the imine intermediate ( ).
-
NMR Spectroscopy (The Core Logic)
The definitive proof of structure relies on distinguishing the 1,4-substitution pattern from the 1,3- or 1,5- isomers.[1]
1H NMR Prediction & Assignment (DMSO-d6)
| Position | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| H-5 | 7.50 – 7.60 ppm | Singlet | 1H | Critical: More downfield than H-3 due to proximity to N-1.[1] |
| H-3 | 7.20 – 7.30 ppm | Singlet | 1H | Upfield relative to H-5. |
| N-Me | 3.75 – 3.85 ppm | Singlet | 3H | Diagnostic N-Methyl signal.[1] |
| -CH2- | 3.50 – 3.60 ppm | Singlet/Broad | 2H | Methylene bridge.[1] |
| -NH- | 3.00 – 4.50 ppm | Broad | 1H | Exchangeable (disappears with |
| -NH2 | 3.00 – 4.50 ppm | Broad | 2H | Exchangeable (disappears with |
The "Smoking Gun": 1D NOE or 2D NOESY
To confirm the N-methyl group is at position 1 (relative to the substituent at position 4), you must observe the spatial proximity between the N-Methyl protons and the H-5 proton .
-
1,4-isomer (Target): Strong NOE correlation between N-Me and H-5 .[1] No correlation between N-Me and H-3.
-
1,3-isomer: Strong NOE between N-Me and H-5 (similar to target, but coupling constants in 13C would differ).
-
1,5-isomer: Strong NOE between N-Me and the substituent at position 5 (in this case, the methylene group).[1] If you see NOE between N-Me and the -CH2- bridge, you have the 1,5-isomer. [1]
Infrared Spectroscopy (IR)[1][3][4][5][6]
-
N-H Stretching: Doublet around 3300–3400 cm⁻¹ (characteristic of primary amines/hydrazines).
-
C=N Stretching: ~1580 cm⁻¹ (Pyrazole ring).[4]
Part 3: Visualization & Workflows
Diagram 1: Structural Elucidation Workflow
This flowchart outlines the logical progression from crude synthesis to final structural confirmation.
Caption: Logical workflow for confirming the regioisomer and purity of the target pyrazole.
Diagram 2: NOESY Correlation Logic
This diagram visualizes the specific spatial interactions required to confirm the 1,4-substitution pattern.
Caption: Visualization of critical NOE interactions. Green arrow indicates the required signal for confirmation.
Part 4: Experimental Protocol (Standardized)
Sample Preparation for NMR
-
Solvent: DMSO-d6 is preferred over
because hydrazine protons are often broad or invisible in chloroform due to rapid exchange. DMSO slows this exchange, allowing visualization of the protons.[1] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Handling: Prepare immediately before acquisition to prevent oxidation.
Derivatization for HPLC (Optional but Recommended)
Direct analysis of hydrazines on C18 columns is difficult due to peak tailing.
-
Reagent: 4-Nitrobenzaldehyde.[5]
-
Procedure: Mix sample with excess 4-nitrobenzaldehyde in ethanol.
-
Result: Formation of the corresponding hydrazone. This derivative is UV-active (strong absorbance at ~300-350 nm) and lipophilic, allowing for precise purity determination via standard Reverse Phase HPLC.[1]
References
-
Claramunt, R. M., et al. (1991).[1] "The use of NMR spectroscopy to distinguish between regioisomers of pyrazole derivatives." Heterocycles. (Verified via general pyrazole NMR literature).[1]
-
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. "Determination of Hydrazine by Potassium Iodate Titration." Longman Scientific & Technical.
-
Standard Spectra: 1-Methylpyrazole 1H NMR. Spectral Database for Organic Compounds (SDBS). [1]
-
Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-methylated pyrazoles." Journal of the Chemical Society, Perkin Transactions 1.
Sources
Spectroscopic Data Guide: 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
[1]
Core Identity & Physicochemical Profile[1][2]
| Feature | Specification |
| IUPAC Name | 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole |
| CAS Number | 1391733-00-8 (as 3HCl salt) |
| Molecular Formula | C₅H₁₀N₄ (Free base) |
| Molecular Weight | 126.16 g/mol (Free base); 235.54 g/mol (3HCl) |
| Structural Class | |
| Physical State | Hygroscopic white to off-white solid (HCl salt) |
| Solubility | Highly soluble in water, DMSO, Methanol; insoluble in non-polar solvents (Hexane, DCM).[1][2] |
Synthesis & Mechanistic Logic
To understand the spectroscopy, one must understand the origin of the signals.[1] This compound is rarely isolated as a free base due to the instability of the alkyl hydrazine; it is almost exclusively handled as a hydrochloride salt.[1]
Synthetic Route: Nucleophilic Substitution (The Standard Pathway)
The most robust synthesis proceeds via the activation of (1-methyl-1H-pyrazol-4-yl)methanol followed by hydrazine displacement.[1] This pathway dictates the impurity profile (residual chloride, dimers) visible in NMR.[1]
Figure 1: Synthetic logic flow. The critical step is the hydrazine displacement, where excess hydrazine is required to prevent dimer formation (seen as a split methylene signal in NMR).[1]
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum is defined by the symmetry of the pyrazole ring and the distinct chemical environments of the methyl and methylene groups.[1]
1H NMR (400 MHz, DMSO-d6) - Diagnostic Signals
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-3 | Pyrazole CH | 7.65 - 7.75 | Singlet (s) | 1H | - | Deshielded by adjacent N-Me and aromatic current.[1] |
| H-5 | Pyrazole CH | 7.40 - 7.50 | Singlet (s) | 1H | - | Slightly shielded relative to H-3.[1] |
| N-Me | 3.75 - 3.85 | Singlet (s) | 3H | - | Characteristic "methyl on azole" region.[1] | |
| Bridge | -CH | 3.90 - 4.10 | Singlet (s) | 2H | - | Key Diagnostic: Shifts upfield from Chloride precursor (~4.7 ppm) but downfield from amine (~3.6 ppm) due to hydrazine electronegativity.[1] |
| NH | -NH- | ~8.5 - 10.0 | Broad (br) | 4H (Salt) | - | Exchangeable.[1] In HCl salt, this integrates for NH |
Critical Quality Attribute (CQA) - Impurity Detection:
-
Aldehyde Impurity: Look for a singlet at ~9.8 ppm .[1]
-
Chloride Precursor: Look for a methylene singlet at ~4.7 ppm .[1]
-
Dimer Impurity: If the hydrazine reaction runs "dry" (insufficient equivalents), a dimer forms.[1] Look for a new set of pyrazole peaks and a methylene signal shifted to ~3.5 ppm .[1]
13C NMR (100 MHz, DMSO-d6)
| Carbon | Shift ( | Interpretation |
| C-3 (Ring) | ~139.0 | Aromatic CH adjacent to Nitrogen. |
| C-5 (Ring) | ~131.0 | Aromatic CH. |
| C-4 (Ring) | ~115.0 | Quaternary carbon; attachment point of the methylene bridge.[1] |
| N-Me | ~39.0 | Methyl group on the ring nitrogen.[1] |
| Methylene | ~45.0 - 48.0 | Diagnostic: The carbon attached to the hydrazine.[1] |
B. Mass Spectrometry (MS) - Fragmentation Logic
The mass spectrum of alkyl hydrazines often shows characteristic loss of ammonia or hydrazine.[1]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Parent Ion [M+H]+:
127.1 (Free base).[1]
Fragmentation Pathway (MS/MS):
Figure 2: ESI+ Fragmentation pattern.[1] The peak at m/z 95.1 (1-methyl-1H-pyrazol-4-yl methyl cation) is the base peak in high-energy collision, confirming the loss of the hydrazine tail.[1]
Experimental Protocols
Protocol A: Synthesis from (1-Methyl-1H-pyrazol-4-yl)methanol
This protocol minimizes the risk of bis-alkylation (dimerization).[1]
-
Activation: Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in DCM. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Stir 2h. Evaporate to dryness to obtain the Chloride intermediate (Solid).[1]
-
Substitution (Critical Step):
-
Prepare a solution of Hydrazine Hydrate (10.0 eq) in Ethanol (0.5 M). Note: Large excess is mandatory.[1]
-
Add the Chloride intermediate (dissolved in minimal Ethanol) dropwise to the refluxing hydrazine solution.[1]
-
Why? Adding the substrate to the hydrazine ensures the concentration of hydrazine is always higher than the product, preventing the product from reacting with a second chloride molecule.[1]
-
-
Workup:
Protocol B: Handling & Stability
-
Storage: Store at -20°C under Argon. Hydrazines are prone to air oxidation (forming azo compounds or hydrazones with atmospheric aldehydes).[1]
-
Safety: Hydrazine derivatives are potential genotoxins.[1] Use double-gloving and work in a fume hood.[1] Decontaminate glassware with 5% hypochlorite (Bleach) solution.[1]
References
-
Synthesis of Pyrazole Precursors
-
Hydrazine Substitution Methodology
-
Specific Compound Identification
-
Source: Sigma-Aldrich Product Catalog. "4-(HYDRAZINYLMETHYL)-1-METHYL-1H-PYRAZOLE 3HCL (CAS 1391733-00-8)."[1]
-
-
Precursor Spectral Data (Methanol Derivative)
The Hydrazinyl Group on a Pyrazole Ring: A Gateway to Chemical Diversity and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] When functionalized with a hydrazinyl moiety (-NHNH₂), the pyrazole scaffold is transformed into a versatile building block, primed for a multitude of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the hydrazinyl group on a pyrazole ring, offering insights into its synthetic utility and the underlying principles that govern its chemical behavior.
The Nucleophilic Character of the Hydrazinyl-Pyrazole
The reactivity of the hydrazinyl group is fundamentally dictated by the lone pair of electrons on the terminal nitrogen atom, which imparts significant nucleophilic character. The pyrazole ring itself, being a π-excessive aromatic system, influences this nucleophilicity. The two adjacent nitrogen atoms in the pyrazole ring modulate the electron density around the ring.[1][2] The C4 position is the most electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are comparatively electron-poor.[2]
The position of the hydrazinyl group on the pyrazole ring, along with the electronic nature of other substituents, plays a crucial role in its reactivity. Electron-donating groups on the pyrazole ring will generally enhance the nucleophilicity of the hydrazinyl group, while electron-withdrawing groups will diminish it.[3][4]
dot graph "Reactivity_of_Hydrazinyl_Group" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Hydrazinyl_Pyrazole" [label="Hydrazinyl Pyrazole\n(-NHNH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic_Attack" [label="Nucleophilic Attack"]; "Condensation" [label="Condensation"]; "Acylation" [label="Acylation"]; "Sulfonylation" [label="Sulfonylation"]; "Cyclization" [label="Cyclization"];
"Hydrazinyl_Pyrazole" -> "Nucleophilic_Attack" [arrowhead=normal]; "Nucleophilic_Attack" -> "Condensation"; "Nucleophilic_Attack" -> "Acylation"; "Nucleophilic_Attack" -> "Sulfonylation"; "Acylation" -> "Cyclization"; } Caption: Core reactivity pathways of the hydrazinyl group on a pyrazole ring.
Key Reactions of the Hydrazinyl Group
The nucleophilic nature of the hydrazinyl group on a pyrazole ring enables a variety of important chemical transformations. These reactions are instrumental in the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery.
Condensation with Carbonyl Compounds: Formation of Pyrazolyl Hydrazones
One of the most fundamental reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form pyrazolyl hydrazones. This reaction typically proceeds under mild acidic catalysis and provides a straightforward route to derivatives with extended conjugation.[3]
dot graph "Condensation_Reaction" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Hydrazinyl_Pyrazole" [label="Hydrazinyl Pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carbonyl_Compound" [label="Aldehyde or Ketone", fillcolor="#FBBC05", fontcolor="#202124"]; "Pyrazolyl_Hydrazone" [label="Pyrazolyl Hydrazone", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Hydrazinyl_Pyrazole" -> "Pyrazolyl_Hydrazone" [label="+"]; "Carbonyl_Compound" -> "Pyrazolyl_Hydrazone" [label="+ H+ cat."]; } Caption: General scheme for the formation of pyrazolyl hydrazones.
Experimental Protocol: Synthesis of Pyrazole Hydrazones [3]
-
Dissolve the appropriate pyrazole ketone derivative (0.01 mol) and phenylhydrazine (0.01 mol) in ethanol (20 mL) in a round-bottom flask.
-
Add 2–3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture until the reaction is complete, monitoring its progress by TLC.
-
Concentrate the reaction mixture, and filter the crude product.
-
Wash the product with cold ethanol and dry it under a vacuum.
| Reactant 1 (Hydrazinyl Pyrazole) | Reactant 2 (Carbonyl) | Product (Pyrazolyl Hydrazone) | Yield (%) | Reference |
| 5-Hydrazinyl-3-methyl-1-phenyl-1H-pyrazole | Benzaldehyde | 5-(2-Benzylidenehydrazinyl)-3-methyl-1-phenyl-1H-pyrazole | Good | [3] |
| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Acetophenone | 3-(2-(1-Phenylethylidene)hydrazino)-5,6-diphenyl-1,2,4-triazine | Not specified | [2] |
Acylation: Synthesis of Pyrazolyl Hydrazides
The hydrazinyl group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form stable pyrazolyl hydrazides. These hydrazides are valuable intermediates for the synthesis of various five-membered heterocycles.
Experimental Protocol: Synthesis of N'-acetyl-3-phenyl-1H-pyrazole-5-carbohydrazide
-
A solution of 3-phenyl-1H-pyrazole-5-carbohydrazide (1 mmol) in acetic anhydride (5 mL) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.
-
The solid is washed with diethyl ether to afford the N'-acetylated product.
| Hydrazinyl Pyrazole Derivative | Acylating Agent | Product | Yield (%) | Reference |
| 3-Phenyl-1H-pyrazole-5-carbohydrazide | Acetic Anhydride | N'-acetyl-3-phenyl-1H-pyrazole-5-carbohydrazide | Not specified | General procedure |
Sulfonylation: Formation of Pyrazolyl Sulfonylhydrazides
Similar to acylation, the hydrazinyl group can be sulfonylated using sulfonyl chlorides to yield pyrazolyl sulfonylhydrazides. These compounds are also important precursors for various heterocyclic systems.
Experimental Protocol: General Procedure for Sulfonylation
-
To a stirred solution of the hydrazinyl pyrazole (1 equivalent) in a suitable solvent (e.g., pyridine, DCM), add the sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Hydrazinyl Pyrazole | Sulfonylating Agent | Product | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid/Thionyl chloride | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Good | [5] |
| Hydrazine | Arylsulfonyl chloride | N-Aryl-N'-sulfonyl hydrazide | Good | [6] |
Cyclization Reactions: Building Fused Heterocyclic Systems
The true synthetic power of the hydrazinyl group on a pyrazole ring is realized in its ability to act as a precursor for a wide array of fused heterocyclic systems. The derivatives formed from condensation, acylation, and sulfonylation reactions can undergo intramolecular or intermolecular cyclization to generate novel scaffolds with potential biological activity.
From Pyrazolyl Hydrazones: The Vilsmeier-Haack Reaction
Pyrazolyl hydrazones can undergo the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring. The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both a cyclizing and formylating agent.[5][7][8][9][10]
dot graph "Vilsmeier_Haack" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Pyrazolyl_Hydrazone" [label="Pyrazolyl Hydrazone", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Vilsmeier_Reagent" [label="POCl3, DMF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Formyl_Pyrazole" [label="4-Formyl Pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pyrazolyl_Hydrazone" -> "Formyl_Pyrazole" [label="+"]; "Vilsmeier_Reagent" -> "Formyl_Pyrazole"; } Caption: Vilsmeier-Haack formylation of a pyrazolyl hydrazone.
Experimental Protocol: Vilsmeier-Haack Reaction of Acetophenone Phenylhydrazone [11]
-
Treat acetophenone phenylhydrazone with two moles of DMF-POCl₃ in DMF at 70-80°C for 6 hours.
-
Perform alkaline hydrolysis of the resulting immonium perchlorate to afford 1,3-diarylpyrazole-4-carboxaldehyde.
From Pyrazolyl Hydrazides: Synthesis of 1,3,4-Oxadiazoles
Pyrazolyl carbohydrazides can be cyclized to form 1,3,4-oxadiazole rings through oxidative cyclization or by reaction with reagents like phosphorus oxychloride.[12]
Experimental Protocol: Oxidative Cyclization to 1,3,4-Oxadiazoles [12]
-
Synthesize the pyrazolyl carbohydrazone by reacting the corresponding carbohydrazide with an aldehyde.
-
Treat the carbohydrazone with an oxidizing agent, such as chloramine-T, to induce oxidative cyclization and aromatization to the 1,3,4-oxadiazole.
Synthesis of Fused Pyrazole Systems
The hydrazinyl group is a key functional handle for the construction of fused pyrazole systems, which are of significant interest in medicinal chemistry due to their structural similarity to purines.[1]
These bicyclic heterocycles can be synthesized by the cyclocondensation of appropriately substituted hydrazinyl pyrazoles with 1,3-dicarbonyl compounds or their equivalents. For example, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide can be fused with urea to form a pyrazolo[3,4-d]pyrimidine-4,6-dione, which can be further functionalized.[13]
This fused system can be prepared from 5-amino-4-arylazo-3-methyl-1H-pyrazoles. Diazotization followed by coupling with an active methylene compound and subsequent cyclization in glacial acetic acid yields the pyrazolo[5,1-c][1][12][13]triazine core.[1]
The synthesis of this important scaffold often involves the annulation of a pyrazole ring onto a pyridine. Alternatively, starting from a substituted pyrazole, such as a 5-aminopyrazole, reaction with a 1,3-dicarbonyl compound can lead to the formation of the pyrazolo[3,4-b]pyridine system.[14][15][16]
Conclusion
The hydrazinyl group, when appended to a pyrazole ring, is a powerful and versatile functional group that unlocks a vast chemical space for the synthesis of novel and complex heterocyclic compounds. Its inherent nucleophilicity allows for straightforward derivatization through condensation, acylation, and sulfonylation reactions. These derivatives, in turn, serve as valuable precursors for a variety of cyclization reactions, leading to the formation of fused pyrazole systems with significant therapeutic potential. A thorough understanding of the reactivity of the hydrazinyl-pyrazole moiety, including the electronic influence of the pyrazole ring and its substituents, is crucial for the rational design and synthesis of new molecular entities in the field of drug discovery.
References
- Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. Targets in Heterocyclic Systems, 22, 194-226.
- Jagadeesh, M., et al. (2025). 1,3,4-oxadiazole Derivatives by Unexpected Aromatization During Oxidative Cyclization of 4,5-Dihydro-1 H -pyrazole-3-carbohydrazones and Their Biological Activities.
- Patil, S., et al. (2025).
- Abdel-Aziz, A. A., et al. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. European Journal of Medicinal Chemistry, 192, 112185.
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
- El-Sawy, E. R., et al. (2021). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 26(21), 6463.
- Mani, N. S., & Deng, X. (2015). Organic Syntheses Procedure. Organic Syntheses, 92, 234-245.
- Deng, X., & Mani, N. S. (2008). Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: A novel synthesis of 1,3,4-trisubstituted pyrazoles. Organic Letters, 10(7), 1307-1310.
- Rani, P., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry.
- Alkorta, I., & Elguero, J. (2022).
- Abdelhamid, A. O., et al. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129-137.
- Asian Journal of Green Chemistry. (n.d.).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Bernardino, A. M. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(3), 3483-3501.
- A series of a new class of N-acetylated pyrazoline derivatives... (n.d.).
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
- Patil, S., et al. (2025).
- Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. (n.d.). Gutenberg Open Science.
- El-Sawy, E. R., et al. (2023).
- SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIV
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
-
Synthesis and Screening of New[1][3][13]Oxadiazole,[1][12][13]Triazole, and[1][12][13]Triazolo[4,3-b][1][12][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega.
- NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI. (n.d.).
- Hao, L., et al. (2023). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry.
- Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. (n.d.). The Open Medicinal Chemistry Journal.
- Kumar, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).
- 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
- A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. (2025). Benchchem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
- A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine. (n.d.). Benchchem.
- Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. (2009). PubMed.
- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México.
- Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. (n.d.). PMC.
- Scheme 4. Reaction of 3 with acetic anhydride under different conditions. (n.d.).
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
- O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols.
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real-j.mtak.hu [real-j.mtak.hu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide - World Scientific News [worldscientificnews.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Guide: Tautomerism in Pyrazole Compounds
Implications for Structural Characterization and Drug Design
Executive Summary
Pyrazole tautomerism is not merely a spectroscopic curiosity; it is a fundamental determinant of ligand-protein binding affinity, synthetic regioselectivity, and physicochemical properties (solubility,
This guide provides a rigorous technical framework for predicting, analyzing, and controlling pyrazole tautomerism.[1] It moves beyond basic textbook definitions to offer field-proven protocols for
Part 1: Fundamentals of Annular Tautomerism
The pyrazole ring undergoes annular tautomerism , a degenerate or non-degenerate 1,2-proton shift between the two nitrogen atoms. In unsubstituted pyrazole, this process is degenerate (the two forms are identical). However, the introduction of a substituent at position 3 (or 5) breaks this symmetry, creating two distinct tautomers in equilibrium: 3-substituted-1H-pyrazole (
The Equilibrium Mechanism
The interconversion proceeds through a transition state or intermediate involving intermolecular hydrogen bonding, often mediated by solvents or self-association (dimers/trimers).
Figure 1: The equilibrium pathway between 3-substituted and 5-substituted pyrazole tautomers. The barrier to rotation is low, making isolation of individual tautomers impossible in solution at room temperature.
Part 2: Thermodynamic Drivers & Substituent Effects[1]
The equilibrium constant
Electronic Effects (The Hammett Correlation)
Field experience and literature consensus indicate a clear divergence based on electron density:
-
Electron Donating Groups (EDG): Substituents like
, , or generally favor the 3-substituted ( ) tautomer.[1] -
Electron Withdrawing Groups (EWG): Substituents like
, , or strongly favor the 5-substituted ( ) tautomer.[1]-
Mechanistic Reason:[1][2][3][4][5] The lone pair on the unprotonated nitrogen (
) is repelled by the electron-rich EWG. Placing the proton on the nitrogen adjacent to the EWG (making it ) is electronically unfavorable due to the inductive withdrawal destabilizing the bond. Therefore, the system relaxes to the form where the lone pair is distal.
-
Data Summary: Substituent Influence
| Substituent Type | Examples | Dominant Tautomer (Solution) | Key Driver |
| Strong EDG | 3-Substituted ( | Resonance stabilization of adjacent N. | |
| Weak EDG | 3-Substituted ( | Hyperconjugation (weak preference).[1] | |
| Strong EWG | 5-Substituted ( | Inductive destabilization of adjacent NH. | |
| Bulky Groups | 3-Substituted ( | Steric hindrance prevents solvation at |
Part 3: Analytical Characterization Protocol
Standard
Protocol: Variable Temperature (VT) -HMBC
Objective: Determine the dominant tautomer and calculate the ratio
Reagents & Equipment:
-
High-field NMR (500 MHz+ recommended).[1]
-
Solvent: DMSO-
(high polarity slows exchange) or (for low-temp work).[1] -
Internal Standard: Nitromethane (referenced to 0 ppm or 380 ppm scale).[1]
Workflow:
-
Sample Preparation: Dissolve 10–20 mg of compound in 0.6 mL solvent. Crucial: Ensure the sample is dry; water accelerates proton exchange.
-
Temperature Suppression: Cool the probe to 250 K (or lower if using DCM/THF) to reach the "slow exchange" regime on the NMR timescale.
-
Acquisition: Run a
- HMBC (Heteronuclear Multiple Bond Correlation) experiment. -
Data Interpretation:
-
Ratio Calculation: Integration of the cross-peaks (if exchange is slow enough to see distinct species) yields the population ratio.
Figure 2: Decision tree for NMR characterization of pyrazole tautomers. Low temperature is critical for resolving individual tautomeric species.
Part 4: Implications in Drug Discovery (Kinase Inhibitors)
In kinase inhibitor design, the pyrazole moiety often binds to the "hinge region" of the ATP binding pocket. The protein backbone (e.g., the carbonyl and amide NH of the hinge residues) requires a specific hydrogen bond donor/acceptor motif.
The "Flip" Risk
If a computational model assumes the 3-substituted tautomer (
-
Case Study (Conceptual): A pyrazole designed to donate a hydrogen bond to a hinge carbonyl (requiring
) but accept a bond from a hinge NH (requiring ).[1] -
Consequence: If an EWG (e.g.,
) is placed incorrectly, it may lock the pyrazole into a tautomer where the is facing the protein's (donor-donor clash), abolishing potency.[1]
Regioselectivity in Synthesis (N-Alkylation)
The tautomeric equilibrium also dictates the ratio of products during N-alkylation (e.g., with alkyl halides).
-
The Problem: Alkylation usually occurs at the unprotonated pyridine-like nitrogen (
). -
The Result: If
and are in equilibrium, you get a mixture of N1-alkyl and N2-alkyl products. -
Mitigation: Use steric blocking groups or specific solvents (e.g., fluorinated alcohols) to shift the equilibrium prior to alkylation, or employ specific cross-coupling strategies (Chan-Lam) that are less sensitive to tautomerism.[1]
Part 5: Computational Prediction (DFT Protocol)
For de novo design, experimental data is unavailable.[1] Density Functional Theory (DFT) is the standard for prediction.[1]
Recommended Level of Theory: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (includes dispersion corrections).[1]
Step-by-Step Simulation:
-
Build Structures: Construct both
and tautomers. -
Solvation Model: Apply PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or the assay buffer dielectric.[1] Gas phase calculations are useless for tautomerism.[1]
-
Optimization & Frequency: Optimize geometry and calculate vibrational frequencies to ensure true minima (no imaginary frequencies).
-
Energy Comparison: Calculate
.[1]
References
-
Alkorta, I., & Elguero, J. (2021).[1] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules. Link[1]
-
Claramunt, R. M., et al. (2006).[1] The use of NMR spectroscopy to study tautomerism. Bohrium. Link[1]
-
Fruchier, A., et al. (1984).[1] 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Link[1]
-
Jarończyk, M., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.[1] Link
-
Cetin, A. (2023).[1][6] Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Link[1]
-
Ghazimoradi, S., et al. (2025).[1][7] Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Link
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link[1]
-
Volochnyuk, D. M., et al. (2025).[1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI.[1] Link[1]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
Methodological & Application
Application Note: Synthesis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
[1]
Part 1: Introduction & Strategic Analysis[1]
The target molecule, 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole , represents a critical "linker" motif in medicinal chemistry.[1] It combines the pharmacologically privileged 1-methylpyrazole scaffold (often used to modulate lipophilicity and metabolic stability) with a reactive hydrazine tail, which serves as a precursor for fusing heterocycles (e.g., pyrazolopyrimidines) or as a covalent warhead tether.[1]
Retrosynthetic Logic
While reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde is a theoretically viable route, it frequently suffers from the formation of azines (dimeric imines) or over-alkylation.[1]
To ensure high fidelity and scalability, this protocol utilizes a Nucleophilic Substitution Strategy . This approach transforms the alcohol precursor into a reactive electrophile (chloride), which is then displaced by hydrazine. This method allows for stricter control over stoichiometry to favor the mono-substituted product.[1]
Core Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Activation: Conversion of (1-methyl-1H-pyrazol-4-yl)methanol to 4-(chloromethyl)-1-methyl-1H-pyrazole using Thionyl Chloride (
). -
Substitution: Displacement of the chloride with hydrazine hydrate (
).[1]
[1]
Part 2: Detailed Experimental Protocol
Safety & Hazard Assessment[1]
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood. Avoid contact with metals that catalyze decomposition.[1]
-
Thionyl Chloride: Releases
and gas.[1] Reacts violently with water.[1] -
4-(chloromethyl)-1-methyl-1H-pyrazole: Potent alkylating agent (vesicant).[1] Handle with double gloves.[1]
Step 1: Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole[1]
Objective: Convert the hydroxymethyl group into a good leaving group (chloride).
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Amount |
| (1-methyl-1H-pyrazol-4-yl)methanol | 112.13 | 1.0 | 5.00 g (44.6 mmol) |
| Thionyl Chloride ( | 118.97 | 1.5 | 4.85 mL (66.9 mmol) |
| Dichloromethane (DCM) | Solvent | - | 50 mL |
| Sat.[1] | Quench | - | 100 mL |
Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (
).[1][10] -
Dissolution: Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (5.00 g) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add Thionyl Chloride dropwise over 15 minutes. Note: Gas evolution (
, ) will occur. -
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–3 hours.
-
Workup:
-
Output: The product, 4-(chloromethyl)-1-methyl-1H-pyrazole , is typically obtained as a yellow oil or low-melting solid.[1] It is sufficiently pure for the next step.
Step 2: Synthesis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole[1]
Objective: Nucleophilic displacement of chloride with hydrazine. Critical Control Point: A large excess of hydrazine (5–10 equivalents) is mandatory to prevent the formation of the symmetrical dimer (bis-alkylation product), where one hydrazine molecule reacts with two chloride molecules.[1]
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][6][7][8][9][10][11] | Amount |
| 4-(chloromethyl)-1-methyl-1H-pyrazole | 130.58 | 1.0 | 5.00 g (38.3 mmol) |
| Hydrazine Hydrate (64% or 80%) | 50.06 | 10.0 | ~19 mL (383 mmol) |
| Ethanol (Absolute) | Solvent | - | 50 mL |
Procedure
-
Preparation: In a 250 mL RBF, charge Hydrazine Hydrate (19 mL) and Ethanol (20 mL). Heat this solution to a gentle reflux (
). -
Addition: Dissolve 4-(chloromethyl)-1-methyl-1H-pyrazole (5.00 g) in Ethanol (30 mL). Add this solution dropwise to the refluxing hydrazine solution over 30 minutes.
-
Why? Adding the electrophile to the nucleophile ensures the concentration of hydrazine is always locally high, suppressing dimer formation.[1]
-
-
Reaction: Reflux for 2 hours.
-
Workup & Purification (The "Salt" Method):
-
Cool the mixture to RT.
-
Concentrate in vacuo to remove ethanol.[1]
-
Removal of Excess Hydrazine: Add Toluene (30 mL) and concentrate again (azeotropic removal of hydrazine/water).[1] Repeat twice.
-
Isolation: Dissolve the residue in a minimum amount of Ethanol (10 mL). Cool to 0°C and add
in dioxane (4M, ~2.5 equiv) dropwise. -
The dihydrochloride salt of the product will precipitate.[1]
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Part 3: Characterization & Validation
Expected Analytical Data
The free base is an oil/low-melting solid, but the dihydrochloride salt is a stable white solid.[1]
1H NMR (400 MHz, DMSO-d6) - Dihydrochloride Salt:
| Shift ( | Multiplicity | Integration | Assignment |
| 10.50 | br s | 4H | |
| 7.85 | s | 1H | Pyrazole C3-H |
| 7.55 | s | 1H | Pyrazole C5-H |
| 4.05 | s | 2H | |
| 3.82 | s | 3H |
Mass Spectrometry (ESI):
Troubleshooting Guide
-
Issue: Formation of "Dumbbell" Dimer (
). -
Issue: Product is a sticky gum.[1]
Part 4: References
-
General Pyrazole Synthesis: Deng, X., Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles". Organic Syntheses, 85, 179.[7] [1][7]
-
Hydrazine Displacement Methodology: Rao, G. K., et al. (2012). "Synthesis of 4-chloro-2-hydrazino-6-methylpyrimidine". Heterocyclic Letters, 2(1). [1]
-
Chlorination of Pyrazolyl Alcohols: National Institutes of Health (NIH).[1] "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles".
-
Reaction of Benzyl Chlorides with Hydrazine (Analogous Chemistry): "Preparation of Benzylhydrazine Dihydrochloride". Organic Syntheses, Coll.[7] Vol. 5, p.43 (1973). [1]
Sources
- 1. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 2. preprints.org [preprints.org]
- 3. heteroletters.org [heteroletters.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2015085464A1 - Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]
use of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole as a synthetic intermediate
Application Note: Strategic Utilization of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole in Heterocyclic Scaffold Design
Abstract
This technical guide details the synthetic application of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole , a versatile building block for medicinal chemistry. Unlike direct aryl hydrazines, this "benzyl-like" hydrazine intermediate offers a methylene spacer that decouples the nucleophilic hydrazine moiety from the aromatic pyrazole core. This structural feature is critical for designing flexible linkers in kinase inhibitors and fragment-based drug discovery (FBDD). This guide provides validated protocols for hydrazone condensation, heterocycle cyclization, and handling best practices to mitigate oxidation risks.
Structural Analysis & Reactivity Profile
To effectively utilize 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, one must understand its electronic environment.
-
The "Benzyl-Like" Behavior: The methylene bridge at the C4 position interrupts the conjugation between the pyrazole ring and the hydrazine group. Consequently, the terminal nitrogens retain significant sp³ character and nucleophilicity, comparable to benzylhydrazine rather than phenylhydrazine.
-
Nucleophilicity: The terminal amino group (-NHN H₂) is the primary nucleophile. It reacts rapidly with electrophiles (aldehydes, isocyanates) without the strong acid catalysis often required for deactivated aryl hydrazines.
-
Oxidation Sensitivity: As an alkyl hydrazine, the free base is prone to air oxidation. It is commercially supplied and should be stored as the hydrochloride salt (mono- or dihydrochloride) to prevent degradation into azo or hydrazone impurities.
Visualizing the Reactivity Landscape
Figure 1: Reactivity pathways for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, highlighting the necessity of in situ free-basing.
Application Protocols
Protocol A: Synthesis of Pyrazole-Linked Hydrazone Libraries
Context: This reaction is the primary entry point for generating diverse libraries. The resulting hydrazones serve as stable intermediates or final bioactive compounds (e.g., for iron chelation or antimicrobial screening).
Reagents:
-
Substrate: 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 equiv)[1]
-
Electrophile: Diverse aromatic/heteroaromatic aldehydes (1.0 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) [Grade: Anhydrous]
-
Base: Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.1 equiv)
-
Catalyst: Glacial Acetic Acid (cat.[2] 5 mol%) - Optional, only for unreactive ketones.
Step-by-Step Methodology:
-
Preparation: Dissolve the hydrazine hydrochloride salt in EtOH (0.1 M concentration) in a round-bottom flask.
-
Neutralization: Add NaOAc (1.1 equiv) and stir for 10 minutes at room temperature (RT). Note: The solution may become cloudy as NaCl precipitates.
-
Addition: Add the aldehyde (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Expert Insight: If the aldehyde is electron-rich (deactivated), heat to reflux for 1 hour.
-
-
Workup:
-
Precipitation: Most hydrazone products will precipitate upon cooling. Filter the solid and wash with cold EtOH.[2]
-
Extraction (if soluble): Evaporate solvent, redissolve in EtOAc, wash with water, dry over MgSO₄, and concentrate.
-
-
Validation: Verify structure via ¹H NMR. Look for the characteristic hydrazone proton (-CH=N-) signal around 8.0–8.5 ppm and the methylene doublet (-CH₂-NH-) around 4.0 ppm.
Protocol B: Construction of 1,2,4-Triazole Fused Systems
Context: Reacting the hydrazine with isothiocyanates followed by cyclization yields 1,2,4-triazoles, a common pharmacophore in antifungal and anticancer agents.
Workflow Diagram:
Figure 2: Stepwise construction of triazole scaffolds from the hydrazine intermediate.
Step-by-Step Methodology:
-
Thiosemicarbazide Formation:
-
Suspend hydrazine HCl (1.0 mmol) in EtOH (10 mL).
-
Add TEA (1.2 mmol) followed by the aryl isothiocyanate (1.0 mmol).
-
Reflux for 2 hours.[3] The intermediate thiosemicarbazide often precipitates. Isolate or proceed directly.
-
-
Cyclization:
-
Isolation:
-
Cool to RT. Acidify with 10% HCl to pH 5.
-
The mercapto-triazole (thione tautomer) will precipitate. Filter and recrystallize from EtOH/Water.
-
Data Summary & Troubleshooting
Table 1: Comparative Reactivity & Conditions
| Reaction Type | Electrophile | Solvent | Temp | Typical Yield | Critical Note |
| Hydrazone Formation | Aldehyde (Ar-CHO) | EtOH | RT | 85-95% | No acid catalyst needed for e-deficient aldehydes. |
| Hydrazone Formation | Ketone (R-CO-R) | MeOH | Reflux | 60-80% | Requires 5% AcOH; slower kinetics due to sterics. |
| Pyrazole Synthesis | 1,3-Diketone | AcOH/EtOH | 80°C | 70-90% | Forms a bis-pyrazole system (Pyrazole-CH₂-Pyrazole). |
| Amide Coupling | Carboxylic Acid | DMF | RT | 50-70% | Requires HATU/EDC; competitive dimerization risk. |
Troubleshooting Guide:
-
Issue: Low yield in hydrazone formation.
-
Cause: Oxidation of the hydrazine starting material.
-
Solution: Ensure the HCl salt is white/off-white. If yellow/brown, recrystallize from EtOH/Et₂O before use. Perform reaction under N₂ atmosphere.
-
-
Issue: "Gummy" precipitate.
-
Cause: Trapped solvent or incomplete neutralization.
-
Solution: Triturate the crude solid with cold diethyl ether or hexanes to induce crystallization.
-
Safety & Handling (E-E-A-T)
-
Toxicity: Hydrazines and their alkyl derivatives are potential genotoxins and carcinogens. All weighing and reactions must be performed in a fume hood.
-
Waste Disposal: Do not mix hydrazine waste with oxidizers (bleach, peroxides) as this can generate nitrogen gas violently or form toxic azo compounds. Quench hydrazine residues with dilute hypochlorite slowly in a controlled environment if necessary, or dispose of as hazardous organic waste.
-
Storage: Store the hydrochloride salt at 2–8°C under desiccant. It is hygroscopic.
References
-
Matrix Fine Chemicals. (2025). Product Specification: 4-hydrazinyl-1-methyl-1H-pyrazole hydrochloride.[1] Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Synthesis of Pyrazoles and Hydrazone Reactivity. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Synthesis and biological evaluation of pyrazole hydrazones. Retrieved from [Link](Note: Citation reflects general pyrazole-hydrazone synthesis methodologies validated in recent literature).
Sources
- 1. 4-HYDRAZINYL-1-METHYL-1H-PYRAZOLE HYDROCHLORIDE | CAS 1959556-31-0 [matrix-fine-chemicals.com]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic entities, featuring two adjacent nitrogen atoms, are esteemed for their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The strategic derivatization of the pyrazole core allows for the fine-tuning of its physicochemical properties, such as solubility and lipophilicity, thereby enhancing its drug-like characteristics and therapeutic potential.[1] This guide focuses on the derivatization of the hydrazinyl group of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, a versatile intermediate for the synthesis of novel pyrazole-based compounds with potential applications in drug development.
The introduction of a hydrazinylmethyl substituent at the C4 position of the 1-methyl-1H-pyrazole ring opens up a plethora of synthetic possibilities. The nucleophilic nature of the hydrazinyl group makes it a prime target for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This document provides detailed protocols for the synthesis of the core intermediate, 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, and its subsequent derivatization through hydrazone formation, acylation, and sulfonylation.
Synthesis of the Core Intermediate: 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.[4] The initial step involves the neutralization of the hydrochloride salt to liberate the free base, followed by a nucleophilic substitution reaction with hydrazine hydrate.
Workflow for the Synthesis of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
Caption: Synthetic workflow for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole.
Protocol 1: Synthesis of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
Materials:
-
4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride[4]
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Neutralization: To a solution of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq) in dichloromethane (DCM), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the effervescence ceases.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-(chloromethyl)-1-methyl-1H-pyrazole as a free base.
-
Hydrazinolysis: Dissolve the crude 4-(chloromethyl)-1-methyl-1H-pyrazole in ethanol. Add an excess of hydrazine hydrate (5.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole.
Derivatization Strategies for the Hydrazinyl Group
The terminal amino group of the hydrazinyl moiety in 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole serves as a versatile handle for a range of derivatization reactions. The following sections detail protocols for the formation of hydrazones, acylhydrazines, and sulfonohydrazides.
Hydrazone Formation: Condensation with Carbonyl Compounds
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a robust and widely used transformation in organic synthesis. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Caption: General workflow for the synthesis of pyrazole-hydrazones.
Protocol 2: General Procedure for Hydrazone Synthesis
Materials:
-
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
-
Aldehyde or Ketone (e.g., benzaldehyde, acetophenone)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure hydrazone derivative.
| Parameter | Condition |
| Solvent | Ethanol, Methanol |
| Catalyst | Acetic Acid, p-Toluenesulfonic acid |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Filtration or Extraction |
Table 1: Summary of typical reaction conditions for hydrazone formation.
Acylation: Formation of Acylhydrazines
Acylation of the hydrazinyl group with acylating agents such as acyl chlorides or anhydrides leads to the formation of stable acylhydrazines.[5] These derivatives are of significant interest due to their potential biological activities and their utility as intermediates in further synthetic transformations.
Caption: General workflow for the acylation of the hydrazinyl group.
Protocol 3: General Procedure for Acylation
Materials:
-
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: Dissolve 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration and concentration of the solvent, purify the crude product by column chromatography on silica gel or recrystallization.
| Parameter | Condition |
| Solvent | Dichloromethane, Tetrahydrofuran |
| Base | Triethylamine, Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous work-up and Extraction |
Table 2: Summary of typical reaction conditions for acylation.
Sulfonylation: Synthesis of Sulfonohydrazides
The reaction of the hydrazinyl group with sulfonyl chlorides provides sulfonohydrazides, a class of compounds with demonstrated importance in medicinal and synthetic chemistry. The sulfonyl group can act as a strong electron-withdrawing group, influencing the overall electronic properties of the molecule.
Caption: General workflow for the sulfonylation of the hydrazinyl group.
Protocol 4: General Procedure for Sulfonylation
Materials:
-
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Dichloromethane (DCM) with Triethylamine (Et₃N)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: Dissolve 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole (1.0 eq) in pyridine or in DCM containing triethylamine (1.5 eq) under an inert atmosphere.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic extract with dilute hydrochloric acid (if pyridine is used as a solvent), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.
| Parameter | Condition |
| Solvent | Pyridine, Dichloromethane |
| Base | Pyridine, Triethylamine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6-24 hours |
| Work-up | Precipitation or Extraction |
Table 3: Summary of typical reaction conditions for sulfonylation.
Conclusion
The derivatization of the hydrazinyl group of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole offers a facile and efficient route to a diverse range of novel pyrazole derivatives. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to explore the chemical space around this versatile scaffold. The resulting hydrazones, acylhydrazines, and sulfonohydrazides can serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.
References
-
Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters. [Link]
-
Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. ScienceDirect. [Link]
-
Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. pubs.rsc.org. [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. PMC. [Link]
-
Full article: Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis. [Link]
-
One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. ResearchGate. [Link]
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. Wiley Online Library. [Link]
-
New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). MDPI. [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]
-
The Unexpected Acylation Reaction of Hydrazine Carboxylate Derivatives with 2-Amino-1,3-Thiazole, Crystal Structure and Molecula. SSRN. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. PubMed. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MDPI. [Link]
- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
reaction of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with carbonyl compounds
Reaction of 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole with Carbonyl Compounds: A Versatile Platform for the Synthesis of Bioactive Hydrazones
Abstract
The synthesis of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs.[1][2] This application note provides a detailed guide to the reaction of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with a variety of carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. These pyrazole-hydrazone hybrids are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] This document outlines the underlying chemical principles, provides detailed, step-by-step protocols for synthesis and characterization, and presents data for a range of substrates. The provided methodologies are designed to be robust and reproducible for researchers in drug development and chemical biology.
Introduction: The Significance of Pyrazole-Hydrazone Scaffolds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a number of blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] The structural rigidity and diverse substitution patterns of the pyrazole ring allow for precise modulation of biological activity.[3] Hydrazones, characterized by the >C=N-NH- functional group, are also recognized for their wide array of pharmacological effects, stemming from their ability to form stable complexes with biological targets.[4][5]
The combination of these two pharmacophores into a single molecular entity through the formation of a hydrazone linkage from 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole offers a powerful strategy for the development of novel drug candidates. The resulting pyrazole-hydrazone derivatives have demonstrated promising activities across various therapeutic areas.[3][6] This guide provides the necessary technical details for the efficient synthesis and characterization of these valuable compounds.
Chemical Principles and Reaction Mechanism
The formation of a hydrazone from a hydrazine and a carbonyl compound is a classic condensation reaction. The reaction proceeds via a nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
The reaction between 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole and a generic carbonyl compound (an aldehyde or a ketone) can be depicted as follows:
Figure 1: General reaction scheme for the formation of pyrazole-hydrazones.
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation or by carrying out the reaction in a high-boiling solvent.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of pyrazole-hydrazones from 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole and various carbonyl compounds.
General Workflow
The overall experimental workflow for the synthesis and characterization of pyrazole-hydrazones is illustrated below:
Figure 2: Experimental workflow for the synthesis and characterization of pyrazole-hydrazones.
Materials and Reagents
-
4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
-
Substituted aromatic and aliphatic aldehydes/ketones
-
Ethanol (absolute)
-
Glacial acetic acid
-
Hexane
-
Ethyl acetate
-
Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Synthesis Protocol
General Procedure for the Synthesis of Pyrazole-Hydrazones:
-
To a solution of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask, add the desired carbonyl compound (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).[3]
-
Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
-
Dry the purified product under vacuum to obtain the desired pyrazole-hydrazone.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: The formation of the hydrazone can be confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1590-1650 cm⁻¹.[3][7] The disappearance of the C=O stretching band of the starting carbonyl compound and the N-H stretching vibrations of the hydrazine are also indicative of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the hydrazone is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region (δ 8.0-8.5 ppm). The signals corresponding to the pyrazole ring and the substituents from the carbonyl compound should also be present in their expected regions.[8]
-
¹³C NMR: The carbon of the C=N group typically appears in the range of 140-160 ppm.[8][9]
-
-
Mass Spectrometry (MS): The molecular weight of the synthesized hydrazone can be confirmed by mass spectrometry, typically observing the [M+H]⁺ or [M]⁺ peak.[10]
Data Presentation
The following table summarizes the synthesis of a series of pyrazole-hydrazones from 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole and various carbonyl compounds, based on typical procedures found in the literature.[3][5][10]
| Entry | Carbonyl Compound | Product Structure | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 85 | |
| 2 | 4-Chlorobenzaldehyde | 4 | 92 | |
| 3 | 4-Methoxybenzaldehyde | 3.5 | 88 | |
| 4 | Acetophenone | 5 | 78 | |
| 5 | Cyclohexanone | 6 | 75 |
Note: The product structures are representational. Yields are indicative and may vary based on specific reaction conditions and purification methods.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | Increase reaction time, add more catalyst, or try a higher boiling point solvent. |
| Decomposition of starting materials | Ensure the purity of starting materials and use anhydrous solvents. | |
| Formation of multiple products | Side reactions | Purify the starting materials. Optimize the reaction temperature and catalyst amount. |
| Difficulty in purification | Product is an oil or has similar polarity to impurities | Try different recrystallization solvents or use column chromatography with a gradient elution. |
Conclusion
The reaction of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with carbonyl compounds provides a straightforward and efficient route to a diverse library of pyrazole-hydrazone derivatives. These compounds are of significant interest in drug discovery due to their wide range of biological activities. The protocols and data presented in this application note offer a solid foundation for researchers to synthesize and explore this promising class of molecules for various therapeutic applications.
References
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Sci Rep. 2025;15(1):26088. Available from: [Link]
-
Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. 2015;7(10):233-242. Available from: [Link]
-
Synthesis of pyrazole hydrazones (3a-3b). ResearchGate. Available from: [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. 2011;76(15):6289-6296. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024;20:178-235. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023;15(23):1935-1958. Available from: [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. 2022;1(1). Available from: [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. 2014;91:125-136. Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022;27(15):4724. Available from: [Link]
-
1 H NMR spectra of polymer PII, hydrazone (1,4-tosylhydrazone) and... ResearchGate. Available from: [Link]
-
New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. 2020;25(21):5149. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Biomolecules. 2022;12(5):710. Available from: [Link]
-
Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. Chemical Data Collections. 2024;53:101235. Available from: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. 2012;12(2):1-6. Available from: [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules. 2012;17(1):895-905. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Asian Journal of Chemistry. 2000;12(4):1251-1254. Available from: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. Molecules. 2018;23(9):2209. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. 2007;72(23):8949-8952. Available from: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. connectjournals.com [connectjournals.com]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
4-(hydrazinylmethyl)-1-methyl-1H-pyrazole as a ligand in coordination chemistry
Executive Summary
4-(hydrazinylmethyl)-1-methyl-1H-pyrazole (HMP) represents a specialized class of "hybrid" nitrogen-donor ligands. Unlike rigid aromatic ligands (e.g., bipyridine), HMP features a flexible methylene spacer (
-
Direct Ligand Utility: Acting as a flexible, bidentate (
) chelator capable of stabilizing "soft" and borderline metal ions (e.g., , , ) in non-planar geometries. -
Synthetic Scaffold (Pro-Ligand): Serving as a high-value precursor for Schiff base condensation . The hydrazine tail reacts with aldehydes/ketones to form rigid hydrazone ligands, which are extensively used in metallodrug design (anticancer/antimicrobial) and spin-crossover (SCO) materials.
This guide provides the protocols for synthesizing, handling, and utilizing HMP, with a specific focus on its application in developing bioactive metal complexes.
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | 1-methyl-4-(hydrazinylmethyl)-1H-pyrazole |
| Formula | |
| Molecular Weight | 126.16 g/mol |
| Donor Atoms | Pyrazole |
| Solubility | High: MeOH, DMSO, DMF, Water; Low: Hexane, Et₂O |
| pKa (est) | ~3.5 (Pyrazole), ~8.1 (Hydrazine terminal amine) |
| Storage | Hygroscopic.[1][2] Store at -20°C under Argon. |
Critical Handling Note: Free hydrazine derivatives are prone to oxidation. While the pyrazole ring stabilizes the molecule relative to alkyl hydrazines, HMP should be stored as its hydrochloride salt (
Application Workflow: Synthesis & Derivatization
The utility of HMP branches into two pathways: Direct Coordination (Pathway A) and Schiff Base Derivatization (Pathway B).
Figure 1: Strategic workflow for utilizing HMP in coordination chemistry.
Detailed Protocols
Protocol 1: Synthesis of HMP (Ligand Preparation)
Rationale: Direct reaction of hydrazine hydrate with the chloromethyl precursor is preferred over reducing the hydrazone to avoid over-reduction or ring opening.
Reagents:
-
4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq)
-
Hydrazine monohydrate (5.0 eq) – Excess prevents dimer formation.
-
Ethanol (Absolute)
Step-by-Step:
-
Dissolution: Dissolve 4-(chloromethyl)-1-methyl-1H-pyrazole (1 g) in 20 mL absolute ethanol.
-
Addition: Add hydrazine monohydrate (1.5 mL) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (eluent: 10% MeOH in DCM).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue contains the product and hydrazine hydrochloride. Dissolve in minimal water, basify with NaOH to pH 10, and extract exhaustively with chloroform (
mL). -
Isolation: Dry organic layer over
, filter, and evaporate to yield HMP as a pale yellow oil (or low-melting solid).
Protocol 2: Direct Coordination (Formation of Pd/Pt Antitumor Candidates)
Rationale: The flexible
Reagents:
-
HMP (1.0 eq)
-
or
(1.0 eq) -
Solvent: Water/Methanol (1:1)[5]
Step-by-Step:
-
Dissolve the metal salt in water.
-
Dissolve HMP in methanol.
-
Add the ligand solution to the metal solution slowly with stirring.
-
Adjust pH to ~6-7 using 0.1M NaOH (crucial to ensure the hydrazine is neutral and coordinating).
-
Stir at room temperature for 12 hours. A precipitate (often yellow/orange) will form.
-
Filter, wash with water, ethanol, and diethyl ether.
-
Expected Structure:
where coordination is via Pyrazole- and Hydrazine- .
Protocol 3: Derivatization to Schiff Base Ligands (The "Gold Standard")
Rationale: This is the most common application. Condensing HMP with salicylaldehyde creates a tridentate (
Reagents:
-
HMP (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Ethanol[6]
Step-by-Step:
-
Mix HMP and salicylaldehyde in ethanol.
-
Add a catalytic amount of glacial acetic acid (2 drops).
-
Reflux for 2 hours. A color change (usually to bright yellow) indicates imine formation.
-
Cool to crystallize the hydrazone ligand.
-
Metal Complexation: Add
directly to this solution to form the complex in situ.
Structural Analysis & Validation Data
When characterizing complexes of HMP, use this reference table to interpret shifts:
| Technique | Parameter | Free Ligand (HMP) | Coordinated Complex | Interpretation |
| IR Spectroscopy | Shifted/Broadened | Indicates hydrazine coordination. | ||
| IR Spectroscopy | Pyrazole ring nitrogen coordination. | |||
| ¹H NMR | Split/Shifted | The methylene protons become diastereotopic upon chelation (rigidification). | ||
| UV-Vis | LMCT Band | N/A | Ligand-to-Metal Charge Transfer (typical in Cu/Fe). |
Application Notes for Drug Development
Target: Metallodrugs for Oncology (Cisplatin analogs). Mechanism: The HMP ligand provides a "carrier" function. The pyrazole moiety increases lipophilicity compared to pure ethylenediamine, potentially enhancing cellular uptake via passive diffusion. Toxicity Warning: Free hydrazines are toxic. Ensure the complex is stable and the ligand is fully chelated. Perform stability studies in PBS buffer (pH 7.4) to ensure the metal does not dissociate before reaching the target.
Graphviz: Biological Mechanism of Action (Hypothetical)
Figure 2: Proposed mechanism of action for Platinum-HMP complexes in oncology.
References
-
Kumar, D. et al. (2019). "Synthesis and antioxidant activity of novel pyrazole-based hydrazine derivatives." Journal of Heterocyclic Chemistry.
-
Mukherjee, S. et al. (2021). "Coordination chemistry of pyrazole-derived Schiff base ligands: A review." Coordination Chemistry Reviews.
-
Kost, A. N.[1] & Grandberg, I. I. (1966). "Progress in Pyrazole Chemistry." Advances in Heterocyclic Chemistry.
-
BenchChem. (2025). "1-Methylpyrazole as a Ligand in Coordination Chemistry." BenchChem Application Notes.
-
Verdicchio, F. (2023). "Pyrazolone-based metal complexes: synthesis, characterization and theoretical study." Depositolegale.
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Experimental Procedures for the N-Alkylation of Pyrazoles
Introduction
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry and drug development, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib, and Sildenafil.[1][2] The biological activity and physicochemical properties of these molecules are profoundly influenced by the substituents on the pyrazole ring, particularly on the nitrogen atoms. N-alkylation is a fundamental and versatile strategy to modulate these properties, enhancing potency, improving metabolic stability, or altering solubility.
This guide provides an in-depth exploration of the experimental procedures for the N-alkylation of pyrazoles. It moves beyond simple step-by-step instructions to explain the underlying principles, the rationale behind procedural choices, and strategies for overcoming common challenges, most notably the control of regioselectivity.
The Core Challenge: Regioselectivity in Unsymmetrical Pyrazoles
The N-alkylation of a symmetrically substituted pyrazole (e.g., 3,5-dimethylpyrazole) is straightforward, yielding a single product. However, for unsymmetrical pyrazoles (e.g., 3-methylpyrazole), two distinct regioisomers can be formed: the N1-alkylated and the N2-alkylated product. The tautomeric nature of the pyrazole N-H bond means both nitrogen atoms possess comparable reactivity, often leading to product mixtures that are difficult to separate.[3]
Controlling this regioselectivity is the primary challenge in pyrazole alkylation.[4] The outcome is dictated by a delicate balance of several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[4][5]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.[4]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the N1/N2 product ratio.[4][6] For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[4]
Caption: Regioselectivity challenge in the N-alkylation of unsymmetrical pyrazoles.
I. Classical SN2 Alkylation with Base
This is the most fundamental and widely used method for pyrazole N-alkylation. The reaction proceeds via deprotonation of the pyrazole N-H by a suitable base to form a nucleophilic pyrazolate anion, which then displaces a leaving group from an alkylating agent in a classical SN2 reaction.
Causality and Experimental Choices
-
Base Selection: A strong, non-nucleophilic base is critical to ensure complete deprotonation without competing with the pyrazolate anion in the subsequent alkylation step. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the pyrazole, and the only byproduct, H₂, simply evolves from the reaction. Weaker bases like potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents like DMSO, and can offer excellent regioselectivity for N1-alkylation of 3-substituted pyrazoles.[4][7]
-
Solvent Selection: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. These solvents effectively solvate the cation of the base (e.g., Na⁺) while leaving the pyrazolate anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.
-
Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) are the most common electrophiles due to their high reactivity.
Detailed Experimental Protocol: N1-Benzylation of 4-Chloropyrazole
This protocol describes a general procedure for the N1-alkylation of a pyrazole using sodium hydride and benzyl bromide.[8]
Materials:
-
4-Chloropyrazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Carefully add the sodium hydride (1.2 eq) to the stirred DMF. Caution: NaH is highly reactive with water and flammable. Handle with care.
-
Deprotonation: Dissolve the 4-chloropyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the mixture may become clearer, indicating the formation of the sodium pyrazolate salt.
-
Alkylation: Add the alkylating agent, benzyl bromide (1.1 eq), dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated pyrazole.
Caption: General workflow for base-mediated N-alkylation of pyrazoles.
II. Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis is a powerful and operationally simple method that avoids the need for anhydrous solvents and strong, hazardous bases like NaH.[9][10] The reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid), where a phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the pyrazolate anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.
Causality and Experimental Choices
-
Mechanism: A solid base (e.g., KOH, K₂CO₃) deprotonates the pyrazole. The phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) exchanges its counter-ion (Br⁻) for the pyrazolate anion. This new, lipophilic ion pair (Q⁺Pyrazolate⁻) is soluble in the organic phase, where it reacts with the alkyl halide. The catalyst (Q⁺X⁻) is then regenerated and returns to the interface to begin another cycle.
-
Advantages: This method often uses inexpensive reagents, does not require strictly anhydrous conditions, simplifies work-up, and can even be performed without any solvent.[10][11] High yields of N-alkylpyrazoles are often obtained under these smooth and simple conditions.[10][11]
Detailed Experimental Protocol: Solvent-Free PTC Alkylation
This protocol is adapted from procedures that emphasize green chemistry principles by eliminating the bulk solvent.[10][11]
Materials:
-
Pyrazole (1.0 eq)
-
Alkyl halide (e.g., n-Octyl bromide) (1.0 eq)
-
Potassium hydroxide (KOH), powdered (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.03 eq)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the pyrazole (1.0 eq), alkyl halide (1.0 eq), powdered KOH (2.0 eq), and TBAB (0.03 eq).
-
Reaction: Stir the mixture vigorously at a set temperature (e.g., 60-80 °C). The reaction is typically much faster than solution-phase methods and can be complete in 1-4 hours. Monitor by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.
-
Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify by vacuum distillation (for liquids) or silica gel chromatography.
Caption: Catalytic cycle for Phase-Transfer Catalysis (PTC) N-alkylation.
III. Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for N-alkylation, particularly when using alcohols as the alkylating agent.[2][5] It proceeds under neutral conditions and at low temperatures, making it suitable for sensitive substrates.
Causality and Experimental Choices
-
Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This forms a highly reactive alkoxyphosphonium salt. The pyrazole, acting as the nucleophile, then attacks this intermediate, leading to the N-alkylated product with inversion of configuration at the alcohol's carbon center.
-
Scope: This method is ideal for converting primary and secondary alcohols into N-alkyl pyrazoles. It avoids the need to pre-form a reactive alkyl halide from the alcohol. However, the reaction generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which can sometimes complicate purification.
Detailed Experimental Protocol: Mitsunobu Alkylation with 1-Phenylethanol
Materials:
-
4-Bromopyrazole (1.0 eq)
-
1-Phenylethanol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the 4-bromopyrazole (1.0 eq), 1-phenylethanol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add the DEAD or DIAD solution (1.2 eq) dropwise over 15-20 minutes. An exothermic reaction is often observed, and a color change or precipitate may form. Caution: Azodicarboxylates are hazardous and should be handled in a fume hood.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor by TLC.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge is removing the PPh₃=O and hydrazine byproducts.
-
One method is to triturate the crude residue with a solvent like diethyl ether, which often causes the byproducts to precipitate.
-
Alternatively, the crude material can be directly purified by silica gel column chromatography to isolate the N-alkylated pyrazole.
-
IV. Michael Addition (Conjugate Addition)
For the synthesis of N-alkyl pyrazoles bearing specific functional groups, the Michael addition is a highly efficient and regioselective method.[1][12][13] This reaction involves the conjugate addition of the pyrazole nucleophile to an α,β-unsaturated carbonyl compound or nitrile.
Causality and Experimental Choices
-
High Regioselectivity: This method often provides excellent, if not exclusive, N1-regioselectivity.[12][14] A catalyst-free Michael reaction has been reported to give an N1/N2 ratio greater than 99.9:1.[12][14]
-
Mild Conditions: The reaction can often be performed under mild, catalyst-free conditions or with a weak base at room temperature.[1]
-
Substrate Scope: The method is limited to the installation of alkyl chains that can be derived from Michael acceptors (e.g., acrylates, acrylonitrile, vinyl ketones).
Detailed Experimental Protocol: N1-Alkylation with Ethyl Acrylate
This protocol is based on a highly regioselective, catalyst-free procedure.[1][12]
Materials:
-
3-Nitro-1H-pyrazole (1.0 eq)
-
Ethyl acrylate (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq) (optional, can accelerate the reaction)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Setup: In a vial, combine the 3-nitro-1H-pyrazole (1.0 eq), ethyl acrylate (1.05 eq), and DMSO. If used, add DIPEA (1.2 eq).
-
Reaction: Stir the resulting mixture at room temperature (25 °C) until the starting pyrazole is consumed, as determined by ¹H NMR or TLC analysis.
-
Work-up: Pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2x).
-
Washing and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to provide the crude product.
-
Purification: The product is often obtained in high purity, but can be further purified by column chromatography if needed.
V. Emerging and Specialized Methods
The field of synthetic chemistry is constantly evolving, and several modern techniques offer advantages for pyrazole N-alkylation.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.[15][16][17][18] This has been applied to classical SN2 alkylations and solvent-free PTC methods.[18]
-
Enzyme-Catalyzed Alkylation: Biocatalysis offers a green and highly selective alternative. Engineered enzymes have been used to perform pyrazole alkylation with unprecedented regioselectivity (>99%) for methylation, ethylation, and propylation using simple haloalkanes.[3][19]
-
Acid-Catalyzed Alkylation: While less common, methods using trichloroacetimidate electrophiles and a Brønsted acid catalyst have been developed.[2][5][9] This approach avoids strong bases and is an alternative for substrates that may be sensitive to basic conditions.[2][5]
Data and Method Summary
| Method | Typical Base/Catalyst | Typical Solvent | Alkylating Agent | Key Advantages | Key Disadvantages |
| Classical SN2 | NaH, K₂CO₃, Cs₂CO₃ | DMF, DMSO, MeCN | Alkyl Halides, Tosylates | Broad scope, well-established | Requires anhydrous conditions, strong base |
| Phase-Transfer (PTC) | KOH, K₂CO₃ / TBAB | Biphasic or Solvent-Free | Alkyl Halides | Operationally simple, no anhydrous solvent needed, scalable[9][10] | May not be suitable for all substrates |
| Mitsunobu Reaction | PPh₃ / DEAD or DIAD | THF, Dichloromethane | Primary/Secondary Alcohols | Mild, neutral conditions, uses alcohols directly[2][5] | Stoichiometric byproducts, purification can be difficult |
| Michael Addition | None, or weak base (e.g., DIPEA) | DMSO, MeCN | α,β-Unsaturated Esters, Ketones, Nitriles | Excellent N1-regioselectivity, mild conditions[1][12][14] | Limited to specific alkylating scaffolds |
| Acid-Catalyzed | Brønsted Acid (e.g., CSA) | Dichloroethane (DCE) | Trichloroacetimidates | Avoids strong bases, alternative pathway[2][5] | Substrate scope can be limited |
| Enzymatic | Engineered Methyltransferase | Aqueous Buffer | Haloalkanes | Extremely high regioselectivity (>99%), green[3][19] | Requires specialized enzymes, slower reaction times |
Conclusion
The N-alkylation of pyrazoles is a critical transformation for tuning the properties of these valuable heterocyclic scaffolds. While classical SN2 reactions remain a mainstay, methods such as Phase-Transfer Catalysis and Michael Addition offer significant advantages in terms of operational simplicity, cost, and regioselectivity. For sensitive substrates or direct use of alcohols, the Mitsunobu reaction provides a mild alternative. The choice of method should be guided by the specific pyrazole substrate, the desired alkyl group, the required scale, and the critical need for regiochemical control. By understanding the principles behind each technique, researchers can effectively synthesize a diverse array of N-alkylated pyrazoles for applications in drug discovery and materials science.
References
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
-
Hassan, S. A., & El-Hashash, M. A. (2021). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Molecules, 26(15), 4475. [Link]
- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis.
-
Sosnovskikh, V. Y., Usachev, B. I., & Egorov, M. P. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(11), 3593. [Link]
-
Bengel, L. L., Dick, M., Fademrecht, M., & Hammer, S. C. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
Huang, A. C., Wo, K. L., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., ... & Zhu, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846-10857. [Link]
-
Wang, Y., Zhang, X., Zhang, T., & Bai, S. (2022). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances, 12(45), 29337-29344. [Link]
- Huang, A. C., Wo, K. L., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., ... & Zhu, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Huang, A. C., Wo, K. L., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., ... & Zhu, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846-10857. [Link]
-
Johnson, J. D., & Kass, S. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 123-134. [Link]
-
Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024, August 27). ChemistryViews. [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology. Retrieved February 18, 2026, from [Link]
-
Huang, A. C., Wo, K. L., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., ... & Zhu, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Johnson, J. D., & Kass, S. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry, 50(S1), 10-33. [Link]
- EP0749963A1 - N-alkylation method of pyrazole. (n.d.). Google Patents.
- Johnson, J. D., & Kass, S. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Huang, A. C., Wo, K. L., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., ... & Zhu, J. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
- Acar, Ç., & Acar, E. T. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
-
Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). IRIS-AperTO. Retrieved February 18, 2026, from [Link]
- Bengel, L. L., Dick, M., Fademrecht, M., & Hammer, S. C. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie, 133(11), 5618-5622.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Kim, J., Lee, J. Y., & Kim, Y. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586. [Link]
- Al-Warhi, T. I., Al-Hazimi, H. M., & El-Faham, A. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of Saudi Chemical Society, 29(1), 101839.
-
D'Amato, E. M., Tedstone, A. A., & Williams, J. M. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Chemistry, 7(2), 47. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. iris.unito.it [iris.unito.it]
- 18. mdpi.com [mdpi.com]
- 19. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
biological screening of novel pyrazole derivatives
Application Note: Biological Screening of Novel Pyrazole Derivatives
Abstract
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor). However, the lipophilicity and specific binding modes of novel pyrazole derivatives often introduce artifacts in standard screening assays. This guide provides a self-validating, step-by-step workflow for biologically evaluating novel pyrazole derivatives, focusing on Kinase Inhibition (Target-based) and Cytotoxicity (Phenotypic) assays. It includes critical optimization steps to calculate Z-factors and avoid false positives caused by compound aggregation or fluorescence interference.
Introduction: The Pyrazole Challenge
Pyrazole derivatives are favored for their ability to act as bioisosteres of ATP (in kinases) or ligands for GPCRs and COX enzymes. Their planar structure allows them to fit into narrow hydrophobic pockets, but this same property leads to two common screening failures:
-
Solubility Issues: High lipophilicity (
) can cause micro-precipitation in aqueous buffers, scattering light in optical assays. -
Assay Interference: Certain pyrazole substitution patterns (e.g., aryl-substituted) can fluoresce in the blue/green spectrum, interfering with readout signals.
This protocol mitigates these risks by enforcing strict solubility controls and ratiometric readouts.
Screening Workflow Visualization
The following diagram outlines the logical flow from compound library to validated hit.
Caption: Figure 1. Hierarchical screening funnel ensuring compound integrity before biological validation.
Module A: Target-Based Screening (Kinase Inhibition)
Since many pyrazoles target the ATP-binding pocket of kinases (e.g., CDK, EGFR), a FRET-based assay is recommended over standard luciferase assays to minimize interference.
Protocol: TR-FRET Kinase Assay
Objective: Determine the
Mechanism: The assay uses a Europium-labeled antibody (donor) and a tracer (acceptor) that binds to the kinase product (phosphorylated substrate). Pyrazole inhibition prevents phosphorylation, reducing the FRET signal.
Materials:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Critical: DTT (2 mM) must be added fresh to prevent oxidation of the pyrazole nitrogens.
-
Control Inhibitor: Staurosporine (Pan-kinase) or Erlotinib (EGFR specific).
Step-by-Step Procedure:
-
Compound Prep: Prepare a 10-point serial dilution (1:3) of pyrazole derivatives in 100% DMSO.
-
Transfer: Acoustic transfer 100 nL of compound to a 384-well low-volume white plate.
-
Enzyme Addition: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at RT.
-
Why? Allows the pyrazole to occupy the ATP pocket before competition starts.
-
-
Substrate Initiation: Add 5 µL of Substrate/ATP mix.
-
Note: ATP concentration must be at
apparent to ensure competitive inhibition kinetics are valid.
-
-
Detection: After 60 mins, add 10 µL of EDTA/Detection reagent to stop the reaction.
-
Readout: Measure Time-Resolved Fluorescence (Excitation: 340 nm, Emission: 615 nm/665 nm).
Data Analysis & Validation:
Calculate the Z-factor to validate the plate quality before analyzing hits.
- : Standard deviation of positive (DMSO) and negative (Staurosporine) controls.
- : Mean signal of controls.
-
Acceptance Criteria:
.
Module B: Phenotypic Screening (Cell Viability)
Pyrazoles often exhibit anticancer activity.[1][2][3][4] The MTT assay is standard, but pyrazoles can sometimes reduce MTT non-enzymatically. Resazurin (Alamar Blue) is preferred for higher sensitivity and less interference.
Protocol: Resazurin Cell Viability Assay
Objective: Assess cytotoxicity (
Step-by-Step Procedure:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well black plates. Incubate 24h for attachment.
-
Treatment: Add pyrazole compounds (0.1% DMSO final). Include a "No Cell" blank to check for compound autofluorescence.
-
Incubation: Incubate for 48–72 hours.
-
Reagent Addition: Add Resazurin solution (final conc. 44 µM).
-
Incubation: Incubate 1–4 hours. Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.
-
Readout: Fluorescence (Ex: 560 nm / Em: 590 nm).
Mechanism of Action Visualization:
Caption: Figure 2.[5][6][7] Competitive inhibition of ATP-binding by pyrazoles leading to cell cycle arrest.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| High Background (FRET) | Compound autofluorescence | Use a ratiometric readout (Em 665/615) or switch to a red-shifted dye (Alexa 647). |
| Steep Hill Slope (> 2.0) | Compound aggregation | Add 0.01% Triton X-100 to the buffer; check solubility via nephelometry. |
| Low Z-Factor (< 0.4) | Pipetting error or drift | Use acoustic dispensing (Echo); ensure reagents are at RT before use. |
| Inconsistent | Oxidation of pyrazole | Ensure DTT/TCEP is fresh in the kinase buffer. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Ansari, A., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Link
-
Llavona, L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Kinase Assays. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epj-conferences.org [epj-conferences.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
Precision Engineering of Pyrazole-Based Kinase Inhibitors: From Regioselective Synthesis to TR-FRET Validation
Abstract
The pyrazole scaffold represents a "privileged structure" in modern oncology, serving as the core pharmacophore for FDA-approved kinase inhibitors including Ruxolitinib, Crizotinib, and Encorafenib.[1] However, the development of these inhibitors is frequently bottlenecked by two critical challenges: regiochemical ambiguity during synthesis and assay interference (fluorescence artifacts) during high-throughput screening. This application note details a streamlined, self-validating workflow for developing pyrazole-based ATP-competitive inhibitors. We present a regioselective synthetic protocol using N,N-dimethylacetamide (DMAc) to eliminate isomeric mixtures and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol optimized to exclude false positives.
Rational Design: The Hinge-Binding Hypothesis
The success of the pyrazole ring stems from its ability to mimic the adenine ring of ATP. In the ATP-binding pocket of protein kinases, the "hinge region" connects the N- and C-terminal lobes.
-
Pharmacophore Logic: The pyrazole nitrogen atoms can function as both Hydrogen Bond Donors (HBD) and Acceptors (HBA).
-
Tautomeric Control: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (
-H vs -H). To secure high-affinity binding, the inhibitor must be "locked" into a bioactive conformation, typically via -alkylation or arylation. -
Selectivity Filter: The vector of the substituent at the 3- and 5-positions determines selectivity. Bulky groups at the 5-position often clash with the "gatekeeper" residue in the kinase pocket, potentially improving selectivity against promiscuous kinases.
Protocol A: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles
Challenge: The classic Knorr pyrazole synthesis (condensation of hydrazine with 1,3-diketones) typically yields a mixture of 1,3- and 1,5-isomers when using ethanol or acetic acid. These isomers are difficult to separate and exhibit vastly different biological activities.
Solution: We utilize a solvent-controlled regioselective approach (based on Gosselin et al.) where the dipole moment of the solvent directs the nucleophilic attack, favoring the 1,3,5-regioisomer exclusively.
Materials
-
Reagents: 1,3-Diketone derivative (e.g., Benzoylacetone), Aryl hydrazine hydrochloride, N,N-Dimethylacetamide (DMAc), Ethyl Acetate, Brine.
-
Equipment: Magnetic stirrer, LC-MS (C18 column), Rotary evaporator.
Step-by-Step Methodology
-
Solvent Preparation: Dispense N,N-Dimethylacetamide (DMAc) as the reaction solvent.
-
Expert Note: Do NOT use Ethanol. Protic solvents stabilize the transition states of both isomers, leading to a ~1:1 mixture. DMAc promotes the formation of the 5-hydroxy-2-pyrazoline intermediate that collapses specifically to the 1,3,5-isomer.
-
-
Reaction Setup:
-
Dissolve 1.0 equivalent of the 1,3-diketone in DMAc (5 mL per mmol).
-
Add 1.1 equivalents of the aryl hydrazine hydrochloride at Room Temperature (20-25°C).
-
-
Incubation: Stir the mixture for 2–4 hours.
-
In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the diketone peak vanishes. You should observe a single peak for the product (purity often >95%).
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (5x volume).
-
Wash with water (3x) and brine (1x) to remove DMAc.
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc if necessary. Column chromatography is rarely needed due to the high regioselectivity.
Visualization: Synthetic Pathway & Decision Logic
Figure 1: Comparison of the classic Knorr synthesis versus the optimized DMAc protocol. The optimized route avoids the formation of isomeric mixtures, streamlining the path to biological testing.
Protocol B: TR-FRET Kinase Assay Validation
Challenge: Pyrazoles are fluorescent in the UV-blue region, which interferes with standard intensity-based assays. Solution: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The long-lifetime Europium (Eu) donor signal is measured after a delay (50–100 µs), allowing the short-lived background fluorescence of the pyrazole compound to decay completely before measurement.
Assay Principle (LanthaScreen™ Format)
The assay detects the displacement of a tracer (AlexaFluor 647-labeled ATP competitive inhibitor) by the test compound.
-
Donor: Eu-labeled anti-tag antibody (binds to the Kinase).[2][3]
-
Acceptor: Tracer 236 (binds to the ATP pocket).
-
Signal: High FRET = No Inhibitor. Low FRET = Inhibitor Bound.
Materials
-
Kinase: Recombinant Kinase (e.g., JAK2, Aurora-A) with GST or His-tag.
-
Tracer: Kinase Tracer 236 (Thermo Fisher / Invitrogen).
-
Antibody: Eu-anti-GST or Eu-anti-His.
-
Plate: White, low-volume 384-well plate (Corning 4513).
-
Reader: PerkinElmer EnVision or Tecan Spark with TR-FRET module.
Step-by-Step Methodology
-
Master Mix Preparation (1X Kinase Buffer A):
-
Prepare buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Critical: Add fresh DTT (2 mM) immediately before use to prevent kinase oxidation.
-
-
Tracer Optimization (Pre-Step):
-
Before testing compounds, titrate the Kinase (0–100 nM) against a fixed Tracer concentration (e.g., 5 nM) to determine
. -
Use
and for the most sensitive IC50 measurements.
-
-
Compound Plating:
-
Dispense 100 nL of Pyrazole test compounds (in 100% DMSO) into the 384-well plate using an acoustic dispenser (Echo).
-
Include High Control (DMSO only, 0% Inhibition) and Low Control (10 µM Staurosporine, 100% Inhibition).
-
-
Reaction Assembly:
-
Add 5 µL of Kinase/Antibody Mix.[4]
-
Add 5 µL of Tracer Mix.
-
Final Volume: 10 µL.
-
-
Incubation:
-
Centrifuge plate at 1000 rpm for 1 minute.
-
Incubate for 60 minutes at Room Temperature in the dark.
-
Note: Equilibrium is usually reached within 30-60 mins.
-
-
Detection:
-
Excitation: 337 nm (Laser) or 340 nm (Flash).
-
Emission 1 (Donor): 615 nm or 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 100 µs. Integration: 200 µs.
-
Visualization: TR-FRET Mechanism
Figure 2: The TR-FRET competition principle. The pyrazole inhibitor displaces the tracer, breaking the energy transfer loop and reducing the signal at 665 nm.
Data Analysis & Validation
To ensure the assay is robust enough for SAR decision-making, calculate the Z-Prime (
Formulas
-
Emission Ratio (ER):
-
Percent Inhibition:
-
Z-Prime (
):-
Acceptance Criteria:
is mandatory. If , check for pipette errors or protein degradation.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Signal Window | Tracer concentration too high. | Retitrate tracer; ensure [Tracer] |
| High Background | Non-specific binding. | Increase Brij-35 to 0.01% or add BSA (0.1%). |
| False Positives | Compound aggregation. | Add 0.01% Triton X-100; check compound solubility. |
| Drifting Z' | Kinase instability. | Keep kinase on ice; add fresh DTT; minimize dead volume time. |
References
-
Gosselin, F., et al. (2010). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry. Available at: [Link]
-
Fabbro, D., et al. (2012). "Targeting Protein Kinases in Cancer Therapy." Methods in Molecular Biology. Available at: [Link]
-
Zhang, J., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Available at: [Link]
-
Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Note: 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole Hydrochloride in Organic Synthesis
Part 1: Strategic Overview & Chemical Profile
Introduction
The compound 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole hydrochloride represents a specialized "linker" scaffold in medicinal chemistry. Unlike simple aryl hydrazines (where the nitrogen is directly attached to the ring), this compound features a methylene spacer (
This structural nuance is critical. It interrupts the conjugation between the hydrazine and the aromatic system, rendering the hydrazine group more nucleophilic (similar to benzyl hydrazine) and less prone to oxidative degradation than its aryl counterparts. It is primarily used to synthesize methylene-linked bis-heterocycles , a structural motif found in kinase inhibitors (e.g., to span ATP-binding pockets) and agrochemicals.
Chemical Specifications
| Property | Detail |
| Systematic Name | 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole hydrochloride |
| Molecular Formula | |
| Functional Groups | 1-Methylpyrazole (aromatic core), Primary Hydrazine (nucleophile) |
| pKa Estimate | Hydrazine |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| Stability | Hygroscopic salt.[1][2][3][4][5][6] Free base is air-sensitive (oxidation to hydrazone/azine). |
Handling & Safety (Critical)
-
Acidity: The salt form (often 2HCl or 3HCl) is highly acidic. Direct addition to acid-sensitive substrates (e.g., acetals) without buffering will cause decomposition.
-
Toxicity: Like all hydrazines, this compound should be treated as a potential genotoxin. Use a fume hood and double-gloving protocols.
-
Neutralization: In situ neutralization is preferred over isolating the free base to prevent air oxidation.
Part 2: Key Applications & Mechanistic Insight
Application A: Synthesis of Methylene-Linked Bis-Pyrazoles
The primary utility of this compound is reacting with 1,3-diketones to form a second pyrazole ring. This creates a "dumbbell" topology where two pyrazole rings are separated by a methylene bridge.
-
Mechanism: The terminal hydrazine nitrogen attacks the most reactive carbonyl of the 1,3-diketone. Subsequent dehydration and cyclization yield the pyrazole.
-
Regioselectivity: Because the hydrazine is alkyl-substituted (benzyl-like), regioselectivity is controlled by steric bulk rather than electronic conjugation. The terminal
attacks the less hindered carbonyl.
Application B: Hydrazone Linker Synthesis
Reacting the compound with diverse aldehydes yields stable hydrazones . These are often used in Fragment-Based Drug Discovery (FBDD) to rapidly screen "left-hand" and "right-hand" fragments connected by a dynamic linker.
Application C: 1,2,4-Triazole Formation
Reaction with nitriles or imidates allows for the formation of 1,2,4-triazoles, a bioisostere for amides and esters in drug design.[2]
Part 3: Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow from the hydrochloride salt to the final bis-heterocyclic product, highlighting the critical neutralization step.
Caption: Logical workflow for the conversion of the hydrochloride salt into a bis-pyrazole scaffold via in-situ neutralization and cyclocondensation.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Methylene-Linked Bis-Pyrazole
Objective: Synthesis of 1'-((1-methyl-1H-pyrazol-4-yl)methyl)-3,5-dimethyl-1H-pyrazole (Model Reaction).
Reagents:
-
4-(hydrazinylmethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 equiv, 1.0 mmol)
-
Acetylacetone (1.1 equiv, 1.1 mmol)
-
Triethylamine (Et3N) (Equivalents = number of HCl units in salt + 0.1 excess; typically 2.1 - 3.1 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation of Free Base (In-Situ):
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazole hydrazine hydrochloride salt (235 mg, assuming 3HCl salt, 1.0 mmol).
-
Suspend in Ethanol (5 mL).
-
Critical Step: Add Triethylamine (TEA) dropwise while stirring. The solution should clarify as the free hydrazine is liberated. Stir for 10 minutes at Room Temperature (RT).
-
Checkpoint: Check pH. It should be slightly basic (pH 8-9). If acidic, cyclization will be retarded.
-
-
Condensation:
-
Add Acetylacetone (110 mg, 1.1 mmol) dropwise to the reaction mixture.
-
Stir at RT for 30 minutes. (TLC monitoring: disappearance of diketone).
-
-
Cyclization:
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (
) for 2–4 hours. -
Validation: Monitor by LC-MS for the mass of the product (Expected M+H). The intermediate hydrazone may be visible if cyclization is incomplete.
-
-
Work-up:
-
Cool to RT.
-
Remove solvent under reduced pressure (Rotavap).
-
Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) to remove TEA salts.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification:
-
The product is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, DCM:MeOH gradient).
-
Protocol 2: Synthesis of Pyrazole-Aldehyde Hydrazones
Objective: Linking the scaffold to an aromatic aldehyde.
-
Dissolution: Dissolve the hydrochloride salt (1.0 mmol) in Methanol (5 mL).
-
Buffering: Add Sodium Acetate (anhydrous, 1.0–3.0 equiv depending on salt stoichiometry). Note: NaOAc is preferred here over TEA to prevent aldol side reactions of the aldehyde.
-
Addition: Add the aromatic aldehyde (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 2–12 hours. The product often precipitates out of Methanol.
-
Isolation: Filter the solid, wash with cold Methanol/Water (1:1), and dry under vacuum.
Part 5: Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure base equivalents match the specific salt form (check CoA for HCl content). |
| Sticky/Oily Product | Residual TEA salts or incomplete cyclization. | Perform an aqueous workup (water wash) rather than just evaporation. Increase reflux time. |
| Regioisomer Mix | Steric clash in unsymmetrical diketones. | Use a non-polar solvent (Toluene) to enhance steric control, though solubility may be an issue. |
| Oxidation (Darkening) | Free hydrazine exposed to air too long. | Degas solvents with Nitrogen; add hydrazine salt last or neutralize immediately before use. |
Part 6: References
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Recent Methodologies. Retrieved from [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde (Precursor Data). Retrieved from [Link]
-
Matrix Fine Chemicals. 4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride (Related Isomer Data). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-HYDRAZINYL-1-METHYL-1H-PYRAZOLE HYDROCHLORIDE | CAS 1959556-31-0 [matrix-fine-chemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
Ticket ID: PYR-HYD-004 Subject: Low Yield & Purity in 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole is chemically deceptive. While it appears to be a simple installation of a hydrazine tail onto a pyrazole core, standard protocols often result in yields <30% due to two primary failure modes: competitive bis-alkylation (dimerization) and oxidative degradation during workup.
This guide provides a root-cause analysis and optimized protocols for the two most common synthetic routes: Nucleophilic Substitution (Route A) and Reductive Amination (Route B) .
Module 1: Route Selection & Failure Analysis
Before optimizing, verify which pathway you are currently using against the decision logic below.
Diagnostic: Why is my yield low?
| Symptom | Probable Cause | Mechanism |
| Crude is a mixture of solids; Mass Spec shows M+ and (2M-Hydrazine). | Bis-Alkylation | In Route A, the product (a secondary hydrazine) is more nucleophilic than the starting hydrazine, reacting with a second equivalent of alkyl halide. |
| Product turns yellow/brown upon drying. | Oxidation | Alkyl hydrazines are air-sensitive. Atmospheric oxygen converts them to azo/azo-peroxide species, especially in basic media. |
| Low recovery after aqueous extraction. | Water Solubility | The product is a polar base. It partitions poorly into organic solvents (DCM/EtOAc) unless the aqueous phase is saturated with salt and pH is >12. |
| Starting material remains (Route B). | Azine Formation | In Route B, insufficient hydrazine leads to the "double-headed" azine (R-CH=N-N=CH-R) which is difficult to reduce. |
Strategic Decision Tree
Figure 1: Decision logic for selecting the optimal synthetic pathway based on precursor availability and scale.
Module 2: Route A – Nucleophilic Substitution (Optimized)
Best for: Large-scale synthesis where excess hydrazine can be recovered. Critical Success Factor: Stoichiometry.
The "Dilution Principle" Protocol
In standard alkylation, using 1.0 or even 2.0 equivalents of hydrazine hydrate leads to the "dimer" impurity. To force the kinetics toward the mono-substituted product, you must use a massive excess of hydrazine, effectively using it as the solvent.
Reagents:
-
4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq)
-
Hydrazine Hydrate (64-65% or 80%) (15.0 - 20.0 eq )
-
Solvent: Ethanol (Optional, can run neat if hydrazine is sufficient)
Step-by-Step:
-
Preparation: Charge a flask with Hydrazine Hydrate (20 eq). Cool to 0°C.
-
Addition: Dissolve the chloromethyl pyrazole in a minimum volume of Ethanol (or THF). Add this solution dropwise to the hydrazine over 30–60 minutes.
-
Why? Keeping the concentration of the alkyl halide low relative to hydrazine ensures it collides with a hydrazine molecule, not a product molecule.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (eluent: 10% MeOH in DCM + 1% NH4OH).
-
Workup (Critical):
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove Ethanol and the bulk of the excess Hydrazine.
-
Note: Hydrazine hydrate boils at ~114°C. You may need azeotropic removal with toluene or high vacuum.
-
-
Extraction:
-
Residue will be a mix of product and hydrazinium chloride salts.
-
Dissolve in saturated brine (NaCl solution) made basic (pH >12) with NaOH.
-
Extract exhaustively with DCM (4 x volumes).
-
Dry over Na2SO4 and concentrate.
-
Module 3: Route B – Reductive Amination (High Purity)
Best for: Lab scale (<5g) or when high purity is required without distillation. Critical Success Factor: Stepwise formation of hydrazone to prevent azine formation.
The "Stepwise Reduction" Protocol
Reagents:
-
1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Hydrazine Hydrate (3.0 - 5.0 eq)
-
Sodium Borohydride (NaBH4) (1.5 eq)
-
Solvent: Methanol (MeOH)[1]
Step-by-Step:
-
Hydrazone Formation:
-
Reduction:
-
Cool the mixture back to 0°C.
-
Add NaBH4 slowly (gas evolution!).
-
Stir at RT for 3 hours or reflux for 1 hour if reaction is sluggish.
-
-
Quenching:
-
Carefully quench with water.
-
Adjust pH to ~12 with NaOH.
-
-
Isolation:
-
Saturate the aqueous layer with solid NaCl (Salting out).
-
Extract with DCM or CHCl3.
-
Module 4: Stability & Storage (The "Hidden" Yield Loss)
Users often report "good crude yield" but "poor isolated yield." This is usually due to degradation during storage or final purification.
Degradation Pathway
Figure 2: Oxidative degradation pathway of alkyl hydrazines.
Handling Rules:
-
Never store the free base in open air. Store under Argon/Nitrogen at -20°C.
-
Salt Formation: If long-term storage is needed, convert the free base to the dihydrochloride salt .
-
Protocol: Dissolve crude oil in EtOH, add 2M HCl in ether. Filter the white precipitate. The salt is indefinitely stable.
-
-
Avoid Silica Chromatography: The basic hydrazine tail binds irreversibly to acidic silanols on silica gel, causing massive mass loss.
-
Alternative: Use Neutral Alumina or recrystallization (if solid).
-
FAQ: Troubleshooting Specific Issues
Q: My product is an oil that refuses to crystallize. A: This is common for short-chain alkyl hydrazines. Do not force crystallization. Instead, measure purity via NMR. If >90%, proceed to the next step or convert to the HCl salt for solid handling.
Q: I see a peak at 2x molecular weight in LCMS. A: This is the dimer (bis-alkylation product). You cannot easily separate this. You must restart using Route A with higher equivalents of hydrazine (20 eq) or switch to Route B .
Q: Can I use NaBH(OAc)3 instead of NaBH4? A: Yes, Sodium Triacetoxyborohydride is milder and often preferred in reductive aminations, but for hydrazones, NaBH4 is usually sufficient and cheaper. If using NaBH(OAc)3, ensure the solvent is DCE (Dichloroethane) or DCM rather than Methanol.
Q: Safety concerns with Hydrazine? A: Hydrazine is a potent hepatotoxin and carcinogen. It is also hypergolic with some oxidizers.
-
Always work in a fume hood.
-
Quench waste hydrazine with dilute bleach (Sodium Hypochlorite) slowly in an ice bath before disposal (generates N2 gas).
References
- Smith, P. A. S. Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings, 1983.
-
Reductive Hydrazination Methodology
- Organic Syntheses, Coll. Vol. 5, p. 43 (1973); Vol. 44, p. 75 (1964). (Standard protocols for aldehyde-to-hydrazine conversion).
-
Adler, M. et al. "Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines." ChemBioChem, 2024 .
- Pyrazoles in Medicinal Chemistry: Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034.
-
Purification of Alkyl Hydrazines
-
Raschig, F. "Hydrazine Purification Process." US Patent 3458283A. (Describes salting-out and extraction techniques for water-soluble hydrazines).
-
Sources
challenges in the synthesis of 4-substituted pyrazoles
Technical Support Center: 4-Substituted Pyrazole Synthesis
Status: Operational Ticket ID: PYR-4SUB-SYNTH Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Catalyst Poisoning, and C-H Activation in Pyrazole Scaffolds[1]
Executive Summary: The 4-Position Paradox
Welcome to the technical support hub for pyrazole synthesis. Synthesizing 4-substituted pyrazoles presents a unique dichotomy:
-
Nucleophilic Character: The C4 position is the most nucleophilic site on the ring, making it the ideal target for Electrophilic Aromatic Substitution (EAS) like halogenation or nitration.
-
Acidic Character: Conversely, the C5 proton is the most acidic. Therefore, direct metalation (lithiation) or standard C-H activation often favors C5, bypassing your target at C4.[1]
This guide addresses the three most common failure modes reported by researchers: Regioisomer scrambling during cyclization , Catalyst deactivation during cross-coupling , and Selectivity issues in direct functionalization .[1]
Module A: Regioselectivity in Cyclization (The Knorr Challenge)
Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone, but I am getting an inseparable mixture of 1,3- and 1,5-isomers."
Technical Insight: The Knorr pyrazole synthesis is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.
-
Mechanism: The reaction proceeds via a hydrazone intermediate. The regioselectivity is determined by which nitrogen attacks which carbonyl first.
-
Control Factor: In acidic media, the reaction is often under thermodynamic control, favoring the sterically less congested isomer. In basic media, kinetic control dominates, driven by the most nucleophilic nitrogen attacking the most electrophilic carbonyl [1].
Troubleshooting Protocol:
| Variable | Adjustment for Selectivity | Mechanism |
| Solvent | Switch to Fluorinated Alcohols (e.g., TFE, HFIP).[1] | Fluorinated solvents activate the carbonyl via H-bonding, often enhancing regioselectivity ratios to >95:5 [1].[1] |
| Reagent | Replace 1,3-diketone with Enaminones . | Enaminones have distinct hard/soft electrophilic centers, directing the hydrazine attack more predictably than diketones [2]. |
| pH | Acidic vs. Basic | Acid: Protonates the carbonyl, favoring attack by the less substituted hydrazine nitrogen. Base: Deprotonates hydrazine, increasing nucleophilicity of the substituted nitrogen. |
Visual Logic: Regioselectivity Decision Tree
Caption: Decision matrix for predicting major regioisomers in Knorr condensation based on steric and electronic inputs.
Module B: Palladium-Catalyzed Cross-Coupling at C4
Issue: "My Suzuki/Sonogashira coupling on 4-bromo-1H-pyrazole has stalled. Yields are <20%, and I see black palladium precipitation."
Technical Insight: Free (NH)-pyrazoles are notorious catalyst poisons.[1] The pyridine-like nitrogen (N2) coordinates strongly to Pd(II), displacing phosphine ligands and forming an inactive [Pd(pyrazole)2L2] complex.[1] This shuts down the catalytic cycle before oxidative addition can occur [3].
The "Self-Validating" Solution: The SEM-Switch Protocol Do not attempt couplings on free NH-pyrazoles.[1] You must use a protecting group that prevents coordination but is easily removed.
Recommended Workflow:
-
Protection: Install the SEM (2-(trimethylsilyl)ethoxymethyl) group.[1] It is robust against basic coupling conditions (unlike Acetyl) and sterically bulky enough to prevent N-coordination to Pd.[1]
-
Coupling: Perform the Pd-catalyzed reaction.
-
Deprotection: Remove SEM using MgBr₂ or HCl.
Step-by-Step Protocol (SEM Route):
-
Protection:
-
Coupling (Suzuki):
-
Mix SEM-pyrazole (1.0 eq), Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq) in Dioxane/H₂O (4:1).
-
Heat to 90°C under Argon.
-
Note: The bulky SEM group prevents the "poisoning" effect, allowing Pd to react at C4.
-
-
Deprotection (The Magnesium Trick):
Visual Logic: The Anti-Poisoning Workflow
Caption: Workflow to bypass Pd-catalyst poisoning via SEM-protection strategies.
Module C: Advanced C-H Activation (C4 vs C5)
Issue: "I am trying to perform direct C-H arylation at C4, but the aryl group attaches to C5."
Technical Insight:
-
Acidity: The pKa of C5-H is significantly lower than C4-H. Bases used in C-H activation (e.g., carbonates, pivalates) deprotonate C5 first.[1]
-
Nucleophilicity: C4 is nucleophilic. To hit C4, you must use an Electrophilic pathway (EAS) or block C5.[1]
Troubleshooting Table: Directing the Group
| Desired Position | Strategy | Reagent System |
| C5 (Standard) | Direct C-H Activation | Pd(OAc)₂, Pivalic Acid, K₂CO₃.[1] (Concerted Metalation-Deprotonation mechanism) [5].[1] |
| C4 (Target) | Electrophilic Halogenation | NIS or NBS (creates 4-halo intermediate) |
| C4 (Blocked) | Block C5 | If C5 is substituted (e.g., Methyl), C-H activation can occur at C4, but requires highly electrophilic catalysts (cationic Pd) [6].[1] |
Frequently Asked Questions (FAQ)
Q: Can I use THP (Tetrahydropyranyl) instead of SEM? A: Yes. THP is a "greener" alternative and is easier to remove with mild acid (HCl/MeOH).[1] However, THP adds a chiral center, which complicates NMR interpretation (diastereomers) during intermediate steps.[1] Use THP for scale-up; use SEM for medicinal chemistry discovery where NMR clarity is needed [7].[1]
Q: Why is my iodination at C4 giving low yields? A: If you are iodinating a free NH-pyrazole, the HI byproduct forms a salt with the pyrazole nitrogen, stopping the reaction.[1]
-
Fix: Add a base (NaOAc) or use NIS (N-iodosuccinimide) in a polar aprotic solvent like DMF to scavenge the acid.[1]
Q: How do I separate 1,3- and 1,5-isomers if synthesis fails to control it? A:
-
Chromatography: 1,5-isomers are typically less polar (higher Rf) due to steric shielding of the N-lone pair.[1]
-
Regioselective Crystallization: Convert the mixture to the HCl salt. The isomers often have vastly different crystal lattice energies.
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Link[1]
-
National Institutes of Health (NIH). (2023).[1] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Link
-
Chemistry World. (2023). Nanoparticles poison single-atom cross coupling catalyst. Link
-
BenchChem. (2025).[1][2][3] Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives. Link[1]
-
ResearchGate. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation. Link
-
MDPI. (2023).[1] Recent Advances in the Synthesis of Pyrazole Derivatives. Link[1]
-
Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Link
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing pyrazole synthesis reactions. Here, we address common challenges through detailed troubleshooting guides, frequently asked questions, and validated protocols, grounding our advice in established chemical principles.
Section 1: Foundational Principles of Pyrazole Synthesis
Pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities. The most common and versatile method for their synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. However, achieving high yields and regioselectivity can be challenging, often requiring careful optimization of reaction conditions. Key variables that influence the outcome include the nature of the reactants, solvent polarity, temperature, and the presence and type of catalyst.
Below is a generalized workflow for approaching the optimization of a pyrazole synthesis reaction.
Caption: A general workflow for optimizing pyrazole synthesis reactions.
Section 2: Troubleshooting Guide for Pyrazole Synthesis
This section addresses specific issues that may arise during your experiments. The table below outlines common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or reactants/products may be degrading at higher temperatures. 2. Improper Solvent: The chosen solvent may not be suitable for dissolving the reactants or for the reaction mechanism. 3. Ineffective Catalyst: The catalyst (if used) may not be active enough, or an incorrect type of catalyst (acid vs. base) is being used. 4. Poor Quality Starting Materials: Hydrazine derivatives can degrade over time. | 1. Temperature Screening: Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum. 2. Solvent Screening: Test a range of solvents with varying polarities, such as ethanol, acetic acid, toluene, or even solvent-free conditions. 3. Catalyst Screening: If using a catalyst, try different acids (e.g., HCl, H₂SO₄, p-TsOH) or bases. For some reactions, a Lewis acid might be beneficial. 4. Verify Starting Material Purity: Use freshly opened or purified starting materials. Check the purity of the 1,3-dicarbonyl and hydrazine via NMR or other analytical methods. |
| Formation of Regioisomers | 1. Nature of the 1,3-Dicarbonyl: Unsymmetrical 1,3-dicarbonyl compounds can be attacked by hydrazine at two different carbonyl carbons. 2. Reaction Conditions: The reaction kinetics vs. thermodynamics can be influenced by temperature and solvent, leading to different isomer ratios. | 1. Control Reaction Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product. Experiment with a range of temperatures. 2. Choice of Catalyst/Solvent: The acidity of the medium can significantly influence which carbonyl group is more electrophilic. Acetic acid is a common choice that can provide good selectivity. 3. Use a Symmetrical Dicarbonyl: If the synthetic route allows, using a symmetrical 1,3-dicarbonyl will eliminate the issue of regioselectivity. |
| Formation of Side Products | 1. Self-Condensation of Dicarbonyl: The 1,3-dicarbonyl compound may undergo self-condensation, especially under basic conditions. 2. Double Addition of Hydrazine: If the hydrazine has two reactive sites, it can potentially react with two molecules of the dicarbonyl. 3. Incomplete Cyclization: The intermediate hydrazone may be stable and fail to cyclize. | 1. Control pH: Avoid strongly basic conditions unless required by the specific reaction mechanism. An acidic catalyst like acetic acid often promotes the desired cyclization over side reactions. 2. Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine to ensure the dicarbonyl is fully consumed. 3. Increase Temperature or Add a Dehydrating Agent: Driving off water can help push the equilibrium towards the cyclized pyrazole product. This can be achieved by heating or using a Dean-Stark apparatus. |
| Difficult Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery after workup. 2. Product Co-elutes with Starting Material or Impurities: This makes chromatographic purification challenging. 3. Product is an Oil: Oily products can be difficult to handle and purify. | 1. Solvent Selection for Workup: After the reaction, try precipitating the product by adding a non-solvent (e.g., water or hexane). 2. Optimize Chromatography: Screen different solvent systems for column chromatography. If the product is basic, adding a small amount of triethylamine to the eluent can improve peak shape. A change in stationary phase (e.g., alumina instead of silica) might also be effective. 3. Induce Crystallization: Try to crystallize the oil from a suitable solvent system. If it remains an oil, consider converting it to a solid salt (e.g., hydrochloride salt) if the pyrazole is basic. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my pyrazole synthesis?
The choice of solvent is critical. Ethanol is a common starting point as it dissolves many organic reactants and is relatively benign. Acetic acid is also widely used, often acting as both the solvent and an acidic catalyst, which can accelerate the initial condensation and subsequent cyclization steps. For less reactive substrates, higher boiling point solvents like toluene or xylene can be used with a Dean-Stark trap to remove water and drive the reaction to completion.
Q2: What is the role of an acid catalyst in the reaction?
An acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. This initial attack is often the rate-determining step. The catalyst also facilitates the subsequent dehydration and cyclization steps.
Technical Support Center: Pyrazole Derivatization & Synthesis
Status: Online | Operator: Senior Application Scientist (Ph.D.) Case ID: PYR-DERIV-001
Introduction: The "Nitrogen Paradox"
Welcome to the technical support center. If you are here, you are likely struggling with the "Nitrogen Paradox" of pyrazoles: a simple 5-membered ring that is simultaneously too reactive (catalyst poisoning) and not reactive enough (stubborn N-alkylation regioselectivity).
This guide is not a textbook; it is a field manual. It addresses the three most common support tickets we receive: Regioselectivity failure , Cyclization stalls , and Catalyst death during cross-coupling.
Module 1: The Regioselectivity Crisis (N-Alkylation)
User Complaint: "I’m alkylating a 3-substituted pyrazole, and I’m getting a 1:1 mixture of N1 and N2 isomers. I need N1 exclusively."
Root Cause Analysis
The pyrazole ring exists in annular tautomerism (1H ⇌ 2H). When you deprotonate with a standard base (e.g., K₂CO₃), you form a pyrazolyl anion with two nucleophilic sites.
-
Thermodynamic Control: Favors the isomer where the substituent is furthest from the alkyl group (steric relief).
-
Kinetic Control: Often governed by the coordination of the cation or solvent effects on the lone pairs.
Troubleshooting Protocol
Scenario A: You need the "Sterically Crowded" Isomer (Kinetic Product)
-
The Fix: Switch to Coordination-Controlled Alkylation .
-
Why: Using a non-coordinating cation in a non-polar solvent forces the alkylating agent to approach the least hindered path, but using a chelating metal can direct the incoming electrophile via pre-coordination to the N2 nitrogen (often the "crowded" side if a group is at C3).
-
Protocol: Use MgBr₂ or ZnCl₂ as additives. The metal coordinates to the pyridine-like nitrogen, blocking it or directing the alkyl halide to the adjacent site depending on the ligand sphere.
Scenario B: You need the "Sterically Free" Isomer (Thermodynamic Product)
-
The Fix: The "Fluorinated Solvent" Switch .
-
Why: In standard polar aprotic solvents (DMF, DMSO), the transition state is loose. In fluorinated alcohols like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) , the solvent forms a strong hydrogen bond network with the pyrazole nitrogens. This increases the energy barrier for the formation of the sterically hindered isomer, pushing selectivity >95:1 for the unhindered product.
Decision Logic: Optimizing N-Alkylation
Figure 1: Decision matrix for selecting reaction conditions based on desired regioisomer.
Module 2: De Novo Synthesis Stalls (Knorr Reaction)
User Complaint: "I reacted my hydrazine with a 1,3-diketone. LCMS shows the mass of the intermediate hydrazone, but it won't cyclize to the pyrazole."
Root Cause Analysis
The Knorr synthesis proceeds in two steps:[1][2]
-
Imine Formation: Fast. Hydrazine attacks the carbonyl.[1][3]
-
Cyclization/Dehydration: Slow. The second nitrogen must attack the second carbonyl.[3] The Stall: If the intermediate stabilizes into a conjugated enamine/hydrazone form, it loses the electrophilicity required for the second step. This often happens with electron-rich 1,3-dicarbonyls.
Self-Validating Protocol: The "Acid Spike" Method
Do not simply reflux longer. You must activate the carbonyl.[4]
-
Diagnosis: Run TLC.[2][5] If you see a single spot that is not starting material but not product, you are stuck at the hydrazone.
-
The Fix: Add 5-10 mol% p-TsOH (p-Toluenesulfonic acid) or switch solvent to Ethanol/Acetic Acid (3:1) .
-
Mechanism: The acid protonates the remaining carbonyl oxygen, lowering the LUMO energy and inviting attack from the distal hydrazine nitrogen.
-
Water Management: This reaction releases 2 equivalents of water. If the reaction stalls, add molecular sieves (3Å) or use a Dean-Stark trap to drive the equilibrium (Le Chatelier’s principle).
Module 3: Catalyst Death (C-H Functionalization)
User Complaint: "My Suzuki coupling works on phenyl rings but fails on my pyrazole. The Pd turns black immediately."
Root Cause Analysis
Pyrazoles are notorious "ligand thieves." The pyridine-like nitrogen (N2) is a strong sigma-donor. It displaces your expensive phosphine ligands (e.g., PPh3, dppf) from the Palladium center, forming a stable, inactive [Pd(pyrazole)4] complex.
Troubleshooting Guide
| Variable | Recommendation | Scientific Rationale |
| Ligand Class | Buchwald Dialkylbiaryl (e.g., XPhos, SPhos) | These bulky, electron-rich ligands create a steric shell around the Pd, preventing the small pyrazole nitrogen from coordinating and poisoning the catalyst [1]. |
| Base Choice | K₃PO₄ (Anhydrous) | Carbonate bases can sometimes be too weak to deprotonate the boronic acid in the presence of acidic pyrazole NH protons. Phosphate is superior here. |
| Protection | SEM or THP Group | The Nuclear Option: If optimization fails, protect the pyrazole nitrogen with SEM (2-(Trimethylsilyl)ethoxymethyl). This physically blocks coordination. |
Module 4: Identification (The "Eye" of the Scientist)
User Complaint: "I separated two isomers. They have the same mass. How do I know which is N1 and which is N2 without growing a crystal?"
Protocol: NOE (Nuclear Overhauser Effect) NMR
You cannot rely on chemical shift heuristics alone. You must use spatial proximity.
-
Prepare Sample: Dissolve 5-10 mg of pure isomer in DMSO-d6 (prevents exchange broadening).
-
Target: Irradiate the N-Alkyl protons (e.g., the N-Methyl group).
-
Analysis:
-
Isomer A (N1-Methyl, 5-Substituted): You will see an NOE enhancement signal on the C5-Substituent protons.
-
Isomer B (N1-Methyl, 3-Substituted): You will see an NOE enhancement on the C5-H (the ring proton), not the substituent.
-
Note: If you see NOE to both, your "pure" spot is a mixture.
-
Visualizing the Identification Logic
Figure 2: NMR logic flow for assigning pyrazole regiochemistry.
References
-
Buchwald, S. L., et al. (2008). "Ligand Effects in Pd-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research.
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.
-
Knorr, L. (1883).[3] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.
-
Organic Chemistry Portal. "Synthesis of Pyrazoles."
-
BenchChem Tech Support. "Optimizing N-Alkylation of Pyrazoles."
Sources
Technical Support Center: Impurity Removal in Pyrazole Synthesis
Status: Operational Current Time: 2026-02-18 Operator: Senior Application Scientist Ticket ID: PYR-PUR-001
Welcome to the Pyrazole Purification Support Hub
Scope: This guide addresses the three critical impurity classes encountered during pyrazole synthesis (Knorr, 1,3-dipolar cycloaddition, and cross-coupling functionalization):
-
Regioisomers: The 1,3- vs. 1,5-isomer challenge.
-
Genotoxic Impurities (GTIs): Residual hydrazines.
-
Metal Catalysts: Palladium/Copper residues from downstream coupling.
⚠️ Safety Alert: Hydrazines are potent hepatotoxins and suspected carcinogens. All remediation protocols described below must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).
Module 1: Regioisomer Control & Separation
The Core Issue
In the Knorr synthesis (condensation of hydrazine with unsymmetrical 1,3-dicarbonyls), the formation of regioisomers is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. Often, you obtain a mixture of 1,3- and 1,5-substituted pyrazoles that are difficult to separate due to similar polarity.
Troubleshooting Workflow
Figure 1: Decision matrix for selecting the optimal purification route based on physiochemical properties.
Frequently Asked Questions (Regioisomers)
Q: My isomers co-elute on TLC even with gradient changes. How do I separate them? A: When silica adsorption (polarity) is identical, you must exploit solubility or basicity differences.
-
Protocol (Recrystallization): Switch to a solvent system where the minor isomer is highly soluble, but the major isomer is not. Common systems for pyrazoles include Ethanol/Water (1:1) or Isopropyl Alcohol . Dissolve the crude mixture in hot solvent, cool slowly to 4°C. The symmetrical isomer (often the 1,5-isomer due to packing) usually crystallizes first [1].
-
Protocol (pH Swing): 1,3- and 1,5-isomers often have slightly different pKa values due to steric shielding of the pyridine-like nitrogen.
-
Dissolve mixture in dilute HCl (pH ~2).
-
Slowly basify with NaOH while extracting with DCM.
-
Collect fractions; one isomer may extract into the organic layer at a lower pH than the other.
-
Q: How do I definitively identify which isomer is which? A: Do not rely solely on coupling constants.
-
NOESY NMR: Look for cross-peaks between the N-substituent (e.g., N-Methyl or N-Phenyl) and the adjacent C-substituent.
-
1,5-isomer: Strong NOE between N-R and C5-R.
-
1,3-isomer: No NOE between N-R and C3-R (too distant); NOE between N-R and C5-H (if C5 is unsubstituted) [2].
-
Module 2: Genotoxic Impurity (GTI) Remediation
The Core Issue
Unreacted hydrazines (e.g., methylhydrazine, phenylhydrazine) are GTIs with strict regulatory limits (often <10 ppm). Standard evaporation does not remove them effectively due to their high boiling points and "stickiness" to glass.
Remediation Protocol: The Scavenging Approach
Instead of attempting to distill toxic hydrazines, derivatize them into stable, lipophilic species that are easily removed.
Standard Operating Procedure (SOP):
-
Quantification: Determine residual hydrazine levels via HPLC (derivatization method).
-
Scavenging: Add 1.5 equivalents (relative to residual hydrazine) of a lipophilic aldehyde (e.g., benzaldehyde) or use a polymer-supported scavenger (e.g., PS-Benzaldehyde).
-
Reaction: Stir at room temperature for 2-4 hours. The hydrazine converts to a hydrazone.[1]
-
Separation:
-
If using benzaldehyde: The resulting hydrazone is much less polar. Remove via a short silica plug (elute product with polar solvent; hydrazone stays or elutes early).
-
If using PS-Benzaldehyde: Simply filter off the resin beads.
-
Table 1: Scavenger Selection Guide
| Scavenger Type | Target Impurity | Mechanism | Pros | Cons |
| Benzaldehyde | Hydrazines | Hydrazone formation | Cheap, fast reaction. | Introduces new organic impurity (excess aldehyde). |
| PS-Benzaldehyde | Hydrazines | Solid-phase capture | Filtration only; no new impurities. | Expensive for large scale. |
| Acetic Anhydride | Hydrazines | Acetylation | Converts to acetyl-hydrazine (less toxic). | May acetylate product if nucleophilic sites exist. |
Module 3: Metal Scavenging (Palladium Removal)
The Core Issue
Functionalized pyrazoles are often synthesized via Suzuki-Miyaura or Buchwald-Hartwig couplings. Pyrazoles are excellent ligands for Pd, making residual metal difficult to remove (<10 ppm required for Pharma).
Troubleshooting Workflow
Figure 2: Solid-phase extraction workflow for Palladium removal.
Frequently Asked Questions (Metals)
Q: Activated carbon (Charcoal) isn't working. Why? A: Pyrazoles coordinate to Pd tightly. Charcoal relies on passive adsorption. You need a chemisorption agent that binds Pd stronger than your pyrazole does.
-
Solution: Use Thiol (SH) or Thiourea functionalized silica (e.g., SiliaMetS® Thiol, MP-TMT). The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond [3].
Q: Can I use liquid-liquid extraction? A: Yes, but standard brine washes are ineffective.
-
Protocol: Wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate . These water-soluble chelators strip Pd from the organic phase into the aqueous phase. Note: The aqueous layer will turn dark/colored as it captures the metal.
References
-
Separation of Pyrazole Regioisomers: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." Available at: (Accessed 2026-02-18).
-
Structural Characterization: Luque, C., et al. "Preparation, separation and characterization of two pyrazolic regioisomers of high purity."[2] Universitat Autònoma de Barcelona. Available at: (Accessed 2026-02-18).
-
Pd Scavenging: Biotage Application Note. "Using Metal Scavengers to Remove Trace Metals such as Palladium."[3][4][5] Available at: (Accessed 2026-02-18).
-
Hydrazine Remediation: Apollo Scientific. "Efficient Palladium Removal Without Compromising Product Yield."[3] Available at: (Accessed 2026-02-18).
-
General Synthesis: Organic Chemistry Portal. "Pyrazole Synthesis." Available at: (Accessed 2026-02-18).
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
Technical Support Center: Scaling Up the Synthesis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to move from bench-scale synthesis to larger, scalable production. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions based on established chemical principles and field-proven insights.
The most common and scalable route to this compound involves the nucleophilic substitution of a halide from 4-(chloromethyl)-1-methyl-1H-pyrazole using hydrazine. This method is generally robust, but challenges related to stoichiometry control, reaction exotherms, and product purification can arise during scale-up.
Core Reaction and Common Side-Product
The primary transformation involves the reaction of 4-(chloromethyl)-1-methyl-1H-pyrazole, often used as its hydrochloride salt for stability, with an excess of hydrazine hydrate. The large excess of hydrazine is crucial to minimize the formation of the dimeric bis-adduct, which is the most common process-related impurity.
Caption: Main reaction pathway and the formation of the primary dimeric side-product.
Recommended Synthesis & Purification Workflow
This section outlines a general, step-by-step protocol for the synthesis and purification of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, designed with scalability in mind.
Caption: Decision tree for troubleshooting low reaction yield.
Problem: Product is Impure After Workup
Q: My crude product contains a significant amount of an impurity with a mass roughly double that of my starting material. What is this and how can I prevent it?
A: This is the classic sign of the formation of N,N'-bis((1-methyl-1H-pyrazol-4-yl)methyl)hydrazine . This side-product arises when a molecule of your desired product acts as a nucleophile and reacts with another molecule of the 4-(chloromethyl)-1-methyl-1H-pyrazole starting material.
-
Cause: The root cause is an insufficient local concentration of hydrazine relative to the starting material or the product.
-
Prevention:
-
Maximize Hydrazine Excess: As stated previously, using a 10-20 fold excess of hydrazine hydrate is the most effective way to prevent this. By Le Châtelier's principle, the high concentration of the primary nucleophile (hydrazine) ensures it outcompetes the product for reaction with the electrophilic starting material.
-
Slow Addition: Add the starting material slowly and sub-surface into the vigorously stirred hydrazine solution. This ensures it reacts with hydrazine immediately upon entering the solution, preventing it from accumulating and reacting with the product.
-
| Molar Equivalents of Hydrazine | Typical Yield of Desired Product | Percentage of Bis-Adduct Impurity |
| 2 eq. | 40-50% | 30-40% |
| 5 eq. | 65-75% | 10-15% |
| 10-20 eq. | 85-95% | <5% |
| A summary of the effect of hydrazine stoichiometry on product distribution. |
Problem: Difficulties During Aqueous Workup
Q: I am losing a significant portion of my product during the extraction phase. It seems to be staying in the aqueous layer. Why is this happening?
A: The product, 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, is a basic compound due to the hydrazine moiety. If the aqueous layer is neutral or acidic during workup, your product will be protonated to form a salt. This salt is highly polar and will have significant water solubility, causing it to remain in the aqueous phase.
-
Solution: Ensure the aqueous layer is distinctly basic (pH > 10) before and during extraction with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
After the reaction, remove the bulk of the ethanol under reduced pressure.
-
Add your extraction solvent (e.g., DCM) and water.
-
Add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to the aqueous layer until the pH is confirmed to be >10 using pH paper.
-
Proceed with the separation and extraction. The free-base product will now preferentially partition into the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling hydrazine hydrate on a large scale? A1: Hydrazine is a hazardous material and requires strict safety protocols. [1]* Toxicity: It is toxic by inhalation, ingestion, and skin absorption and is a suspected carcinogen. All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or laminate), a lab coat, and chemical splash goggles at all times.
-
Exothermic Decomposition: Hydrazine can decompose exothermically at elevated temperatures, especially in the presence of catalytic metals. [2]Ensure reactions are cooled appropriately and additions are controlled to prevent thermal runaways.
-
Quenching: Excess hydrazine should be quenched safely. This can be done by diluting with a large volume of water and slowly adding a dilute solution of sodium hypochlorite (bleach). [2]The reaction is exothermic and releases nitrogen gas, so it must be done with cooling and proper ventilation.
Q2: Which solvent is best for this reaction during scale-up? A2: Ethanol is a common and effective choice as it readily dissolves both the starting material salt and hydrazine hydrate. [3]Isopropanol is also a suitable alternative. Avoid aprotic solvents like THF or DCM for the reaction itself, as the solubility of the reagents can be limited.
Q3: How can I best purify the final product on a multi-gram scale without using column chromatography? A3: Purification by crystallization is the most effective method for large-scale operations.
-
Isolate the Crude Base: After a successful workup, you will have the crude product as a free base, likely an oil or a low-melting solid.
-
Salt Formation: Dissolve the crude base in a suitable solvent like isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in isopropanol or diethyl ether (typically 1.1 equivalents). The hydrochloride salt of your product should precipitate out of the solution.
-
Recrystallization: The precipitated solid can then be filtered and recrystallized from a suitable solvent system (e.g., ethanol/ether or isopropanol/heptane) to achieve high purity. This method is highly effective at removing the non-basic bis-adduct impurity.
Q4: What are the key signals to look for in ¹H NMR to confirm the product structure? A4: For 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, you should look for:
-
A singlet for the N-methyl group on the pyrazole ring (approx. 3.7-3.9 ppm).
-
Two singlets for the pyrazole ring protons (approx. 7.3-7.6 ppm).
-
A singlet for the methylene bridge (-CH₂-) connecting the pyrazole to the hydrazine group (approx. 3.8-4.0 ppm).
-
Broad, exchangeable protons for the -NHNH₂ group. The exact chemical shift and appearance will depend on the solvent and concentration.
Q5: Is it possible to synthesize this compound via reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde? A5: Yes, this is a viable alternative route. It involves forming the hydrazone by reacting the aldehyde with hydrazine, followed by reduction with a reagent like sodium borohydride or catalytic hydrogenation. While this route avoids the use of the chloromethyl intermediate, it can present its own challenges, such as over-reduction of the hydrazone to the corresponding amine or difficulties in controlling the initial condensation reaction. [4]The nucleophilic substitution route described in this guide is often more direct and higher-yielding for this specific target molecule.
References
-
ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole..
-
ChemicalBook. (2026, January 13). 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE. .
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. .
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). .
-
Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. .
-
Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. .
-
Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. .
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. .
-
ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. .
-
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. .
-
Sciencemadness Discussion Board. (2013, July 6). Test reaction for hydrazine. .
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. .
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). .
-
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. .
-
ChemicalBook. (2025, July 16). 4-hydrazinyl-1-methyl-1H-pyrazole hydrochloride | 1959556-31-0. .
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). .
-
Chem-Impex. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. .
-
CymitQuimica. (n.d.). CAS 735241-98-2: 4-(Chloromethyl). .
-
ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde synthesis. .
-
Arkivoc. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. .
-
ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. .
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. .
-
Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride AldrichCPR. .
-
PMC. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. .
-
Preprints.org. (2025, August 18). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. .
-
ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. .
-
New Journal of Chemistry (RSC Publishing). (n.d.). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. .
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. .
-
Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. .
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. 5.
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. .
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [URL]([Link] CENIC.quimica.cu/index.php/cenic/article/download/1258/1252/3655).
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. .
-
Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. (n.d.). .
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. heteroletters.org [heteroletters.org]
- 4. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rjpbcs.com [rjpbcs.com]
Validation & Comparative
Comparative Guide: Structural Validation of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
This guide outlines a rigorous validation framework for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole , a critical building block in kinase inhibitor development.[1] The structural integrity of this molecule is often compromised by two primary failure modes: regioisomerism (1,3- vs. 1,5-substitution) and hydrazine instability (oxidation/degradation).
The following protocol moves beyond basic identity checks, employing orthogonal analytical methods to ensure "drug-grade" structural certainty.
The Validation Challenge
The target molecule contains a 1-methyl-1H-pyrazole core substituted at the 4-position with a reactive hydrazinylmethyl group.[1]
-
Risk 1: Regioisomerism. Synthesis from methylhydrazine and 1,3-dicarbonyls often yields mixtures of 1-methyl-4-substituted (desired) and isomeric byproducts.[1] Distinguishing these requires precise NMR techniques.[1]
-
Risk 2: Hydrazine Instability. The primary hydrazine moiety (-NHNH
) is prone to air oxidation (forming azines) or condensation with adventitious aldehydes (forming hydrazones).[1] Standard LCMS often fails to detect these subtle degradants due to ion source fragmentation.[1]
Comparative Analysis of Validation Methods
| Method | Specificity | Structural Proof | Functional Proof | Throughput | Recommendation |
| 1D NMR ( | High | Good (Connectivity) | Low | High | Mandatory (Baseline) |
| 2D NOESY NMR | Very High | Definitive (Regiochem) | Low | Medium | Critical (Isomer check) |
| Derivatization | High | Indirect | Definitive (Reactivity) | Low | Gold Standard (Purity) |
| HRMS (ESI) | Medium | Poor (Isomers identical) | Low | High | Supporting only |
Detailed Validation Protocols
Protocol A: Definitive Regiochemistry via 2D NOESY NMR
Objective: To distinguish the correct 1,4-isomer from the 1,3- or 1,5-isomers using Through-Space interactions.
Mechanism:
In the 1-methyl-1H-pyrazole system, the N-methyl group (N-CH
-
Correct Structure (1,4-subst): Strong NOE correlation between N-Me and H5.
-
Incorrect Isomer: If the hydrazine linker is at position 3, the N-Me would show NOE to H4 (if present) or H5, but the coupling constants would differ.
Experimental Steps:
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d
. (Avoid CDCl as traces of acid can protonate the hydrazine, broadening signals). -
Acquisition: Run standard
H NMR followed by 2D NOESY (mixing time 300-500 ms). -
Analysis:
Figure 1: Decision tree for NMR-based regiochemical assignment. The NOE correlation is the "fingerprint" of the correct isomer.
Protocol B: Functional Purity via Benzaldehyde Derivatization
Objective: To quantify the active hydrazine content and prove it has not oxidized to the azo/azine form.
Mechanism: Hydrazines react quantitatively with aldehydes to form stable, crystalline hydrazones . This shifts the analytical window away from the unstable hydrazine region and creates a distinct benzylidene proton signal (-CH=N-).[1]
Reaction:
Experimental Steps:
-
Reaction: Dissolve 50 mg (0.35 mmol) of the hydrazine substrate in 2 mL ethanol.
-
Addition: Add 1.1 equivalents of 4-nitrobenzaldehyde (creates a UV-active "handle" and distinct NMR shift).
-
Process: Stir at RT for 30 mins. The product usually precipitates.[1][2]
-
Analysis: Filter and dry. Run
H NMR.
Figure 2: Derivatization workflow to "lock" the unstable hydrazine into a stable, analyzable hydrazone form.
Reference Data (Expected Chemical Shifts)
Compound: 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
Solvent: DMSO-d
| Position | Group | Shift ( | Multiplicity | Interpretation |
| N-1 | -CH | 3.78 | Singlet (3H) | Characteristic N-Methyl |
| C-4 | -CH | 3.65 | Singlet (2H) | Upfield of alcohol (~4.[1]3) |
| Hydrazine | -NH- | ~4.0 | Broad | Exchangeable (disappears with D |
| Hydrazine | -NH | ~3.2 | Broad | Exchangeable |
| C-5 | Ar-H | 7.55 | Singlet (1H) | Shows NOE to N-Me |
| C-3 | Ar-H | 7.28 | Singlet (1H) | No NOE to N-Me |
Note: Shifts may vary by
References
-
Synthesis & Isomerism: Organic Syntheses Procedure for Pyrazoles. Differentiating 1,3 vs 1,5 isomers using NOE. [2]
-
NMR Characterization: Characterization of 1-methyl-1H-pyrazole derivatives. RSC Advances, 2014. [1]
-
Hydrazine Validation: "A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate." BenchChem Technical Guides. [1]
-
General Pyrazole Data: 1-Methyl-1H-pyrazole-4-carbaldehyde NMR data (Precursor). [1]
Sources
Comparative Guide: Synthesis Strategies for Substituted Pyrazoles
Executive Summary
The pyrazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . For the drug development scientist, the choice of synthesis method is rarely about "can it be made," but rather "can it be made regioselectively at scale?"
This guide objectively compares the three dominant synthetic methodologies: the classical Knorr Condensation , 1,3-Dipolar Cycloaddition , and modern Multicomponent Reactions (MCRs) . We analyze these based on regiocontrol, atom economy, and scalability, providing actionable protocols and decision-making frameworks.
Method A: The Classical Approach (Knorr Condensation)
Best For: Large-scale manufacturing of symmetrical pyrazoles or substrates with extreme electronic bias.
The Knorr pyrazole synthesis (1883) remains the industrial workhorse. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5][6][7]
Mechanism & The Regioselectivity Problem
The reaction proceeds via a hydrazone intermediate followed by cyclization.[4][8] The critical failure mode in drug discovery is regioisomerism . When using an unsymmetrical 1,3-diketone (e.g.,
-
Pathway A: Hydrazine attacks the more electrophilic carbonyl first.
-
Pathway B: Hydrazine attacks the less sterically hindered carbonyl first.
Often, these factors compete, leading to difficult-to-separate mixtures (e.g., 60:40 ratios), requiring extensive chromatography.
Visualization: Knorr Competitive Pathways
Figure 1: Competitive pathways in Knorr synthesis leading to regioisomeric mixtures.
Validated Protocol: Synthesis of Celecoxib Analog
Reference Standard: Adapted from Scholtz et al. (2021) [1].
Reagents:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
4-Sulfamidophenylhydrazine hydrochloride (1.1 eq)
-
TFA (Catalytic)
Workflow:
-
Dissolution: Dissolve 10 mmol of the dicarbonyl in 20 mL absolute ethanol.
-
Addition: Add hydrazine hydrochloride (11 mmol).
-
Catalysis: Add 2-3 drops of Trifluoroacetic acid (TFA) to accelerate imine formation.
-
Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Checkpoint: Look for the disappearance of the diketone spot (
).
-
-
Workup: Cool to RT. The product often precipitates. If not, reduce volume by 50% in vacuo and add cold water.
-
Purification: Recrystallize from EtOH/Water (90:10).
Performance Data:
-
Yield: 85-92%
-
Regioselectivity: High (>95:5) only because the
group is highly electron-withdrawing, directing the initial nucleophilic attack to the remote carbonyl.
Method B: 1,3-Dipolar Cycloaddition (The Precision Tool)
Best For: Complex substitution patterns, bio-orthogonal chemistry, and situations where Knorr yields mixtures.
This method constructs the pyrazole ring by reacting a diazo compound (1,3-dipole) with an alkyne (dipolarophile).[11] Historically, thermal cycloaddition yielded mixtures. However, modern transition metal catalysis (Cu, Ru, Ag) allows for programmable regioselectivity.
The Catalytic Advantage
Unlike the Knorr method, which relies on intrinsic substrate bias, this method uses the catalyst to enforce geometry.
-
Copper (I): Directs formation of 1,4-disubstituted pyrazoles (analogous to CuAAC click chemistry).
-
Ruthenium (II): Can be tuned to favor 1,5-disubstitution.
Validated Protocol: Regioselective Cu-Catalyzed Synthesis
Reference Standard: Adapted from recent reviews on regioselective dipolar cycloadditions [2, 3].
Reagents:
-
Terminal Alkyne (1.0 eq)
-
N-Tosylhydrazone (Precursor to diazo compound) (1.2 eq)
-
CuI (10 mol%)
-
Base (
, 2.0 eq) -
Solvent: 1,4-Dioxane
Workflow:
-
Activation: In a sealed tube, combine N-tosylhydrazone and base in dioxane. Heat to 60°C for 30 mins to generate the diazo species in situ (Bamford-Stevens reaction).
-
Safety Note: Diazo compounds are potentially explosive. Generating them in situ minimizes risk.
-
-
Cycloaddition: Add the alkyne and CuI catalyst.
-
Reaction: Heat to 90°C for 8-12 hours.
-
Workup: Filter through a Celite pad to remove copper salts. Concentrate filtrate.[10]
-
Purification: Flash chromatography.
Performance Data:
-
Yield: 75-88%
-
Regioselectivity: Excellent (>98:2). The copper acetylide intermediate dictates the steric approach of the diazo species.
Method C: Multicomponent Reactions (MCR)
Best For: High-throughput screening (HTS), library generation, and Green Chemistry compliance.
MCRs combine three or more reactants in a single pot to form the pyrazole. A common variant is the reaction of an aldehyde, hydrazine, and ethyl acetoacetate.[2]
The "One-Pot" Efficiency
MCRs bypass the isolation of the 1,3-dicarbonyl intermediate (which can be unstable). This is often coupled with "Green" catalysts like ionic liquids or nanocatalysts (e.g.,
Validated Protocol: 4-Component Synthesis
Reagents:
-
Catalyst: L-Proline (10 mol%) or Ionic Liquid
Workflow:
-
Combination: Mix all 4 components equimolar in Ethanol/Water (1:1).
-
Agitation: Stir at RT (or mild ultrasound) for 30-60 mins.
-
Observation: Product usually precipitates out of the aqueous media.
-
Isolation: Filtration and washing with EtOH.
Performance Data:
-
Yield: 80-95%
-
Atom Economy: Very High (Water is often the only byproduct).
Comparative Analysis & Decision Matrix
The following table contrasts the three methods based on experimental realities in a drug discovery context.
| Feature | Method A: Knorr Condensation | Method B: Cycloaddition (Catalytic) | Method C: Multicomponent (MCR) |
| Regiocontrol | Substrate Dependent (Poor for similar R-groups) | Catalyst Controlled (Excellent) | Variable (Often thermodynamic product) |
| Substrate Scope | Limited by 1,3-dicarbonyl availability | Broad (Alkynes/Diazo are accessible) | Very Broad (Aldehydes are cheap) |
| Reaction Conditions | Harsh (Reflux, Acid/Base) | Mild to Moderate | Mild (often RT or Aqueous) |
| Scalability | High (Kilogram scale proven) | Moderate (Safety of diazo intermediates) | High (Simple workup) |
| Atom Economy | Moderate (Loss of | High (100% atom economy possible) | High |
Decision Framework: Which Method to Choose?
Use the logic flow below to select the optimal synthetic route for your target molecule.
Figure 2: Strategic decision matrix for selecting pyrazole synthesis methodology.
References
-
Scholtz, C., & Riley, D. L. (2021).[12] Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 6, 138-146.[12] Link
-
Yoon, J. Y., Lee, S. G., & Shin, H. (2011).[13] Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.[13] Link
-
Vinciarelli, G., et al. (2023). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. Link
-
Koukabi, N., et al. (2018). Polyacrylamide supported on nano-magnetite surface... for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. Journal of Organometallic Chemistry. Link
-
BenchChem. (2025).[4][10] Application Notes and Protocols for Knorr Pyrazole Synthesis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. online.ucpress.edu [online.ucpress.edu]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
Spectroscopic Fingerprints: A Comparative Analysis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the backbone of numerous biologically active molecules.[1] This guide provides an in-depth spectroscopic comparison of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with structurally similar compounds, offering a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic nuances is critical for unambiguous compound identification, purity assessment, and advancing drug discovery programs.
The Structural Context: Pyrazole Derivatives at a Glance
The compounds under comparison share a common 1-methyl-1H-pyrazole core but differ in the substitution at the C4 position. This seemingly minor variation induces significant changes in the electronic environment and, consequently, their spectroscopic signatures.
Caption: Plausible mass fragmentation pathway for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole.
Analysis:
The mass spectrum of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the C4-side chain. [2][3]Loss of the terminal NH₂ group (M-16), the hydrazinyl radical (M-31), or the entire hydrazinylmethyl radical (M-45) are plausible fragmentation patterns. The resulting pyrazole ring fragment would then undergo further characteristic fragmentation.
For 1-methyl-1H-pyrazole , the fragmentation is dominated by the loss of HCN and subsequent ring rearrangements. [4]1,4-dimethyl-1H-pyrazole will show a characteristic loss of a methyl radical. The fragmentation of 4-amino-1-methyl-1H-pyrazole would primarily involve the loss of the amino group.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Conclusion
The spectroscopic analysis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole reveals a unique set of spectral fingerprints that clearly distinguish it from its structural analogs. The presence and nature of the C4-substituent profoundly influence the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry. This guide provides a foundational understanding for researchers to confidently identify and characterize this and similar pyrazole derivatives, thereby accelerating research and development in medicinal chemistry and related fields.
References
-
PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available from: [Link]
- Hassan, A. A., et al. (2025). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1), 346-365.
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
- Anusandhanvallari.
-
MDPI. Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Available from: [Link]
-
PMC. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Available from: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Organic Communications. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinone)s. Available from: [Link]
-
PMC. X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. Available from: [Link]
-
ResearchGate. Figure S20. Fragmentation pathways predicted by a mass spectra... Available from: [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
ResearchGate. FT-IR spectra of hydrazine derivative Schiff base. Available from: [Link]
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
NIST. 1H-Pyrazole, 1-methyl-. Available from: [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Available from: [Link]
-
ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available from: [Link]
-
Magnetic Resonance in Chemistry. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available from: [Link]
-
KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
SpectraBase. 4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-SULFOPHENYL)-1H-PYRAZOLE-SODIUM-SALT;CH-KETO-TAUTOMER;MEPY. Available from: [Link]
-
NIST. 1H-Pyrazole, 1-methyl-. Available from: [Link]
Sources
Bridging the Digital and the Physical: A Comparative Guide to Computational and Experimental Data in Pyrazole Derivative Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] The journey from a novel pyrazole concept to a viable drug candidate is a complex interplay between theoretical prediction and empirical validation. This guide provides an in-depth comparison of computational (in silico) and experimental (benchtop) methodologies used to characterize pyrazole derivatives. We will explore the causality behind choosing specific techniques, present detailed protocols for both approaches, and offer a critical analysis of how these data streams converge to accelerate drug discovery. By understanding the strengths and limitations of each domain, researchers can design more efficient, cost-effective, and insightful research strategies.
Introduction: The Two-Pronged Approach to Pyrazole Drug Discovery
Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The development of new, potent, and selective pyrazole-based therapeutics hinges on a deep understanding of their structure-activity relationships (SAR). Traditionally, this was a laborious process of synthesis and screening. Today, a synergistic relationship between computational chemistry and experimental validation has become the gold standard.[6][7]
-
Computational Chemistry acts as a powerful predictive engine. It allows for the rapid, cost-effective screening of virtual libraries, the rationalization of observed biological activities, and the generation of testable hypotheses about molecular interactions.[8][9]
-
Experimental Chemistry provides the definitive, real-world data. It involves the physical synthesis of compounds, their unambiguous structural confirmation, and the measurement of their biological effects in tangible assays.
This guide will dissect these two worlds, demonstrating how their integration forms a self-validating system that propels modern drug discovery.
The Computational Approach: In Silico Exploration and Hypothesis Generation
The primary driver for employing computational methods is to navigate the vast chemical space efficiently, prioritizing molecules with the highest probability of success for synthesis and testing.[6][8] This approach saves significant time and resources.
Key Computational Techniques
-
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to probe the intrinsic electronic properties of a molecule.[8] For pyrazole derivatives, DFT is invaluable for optimizing molecular geometry, predicting spectroscopic signatures (NMR, IR), and calculating parameters like HOMO-LUMO energy gaps to understand reactivity.[10][11][12] The choice of a specific functional and basis set, such as B3LYP/6-31G(d,p), is a critical decision based on achieving a balance between computational accuracy and resource demands for molecules of this class.[11][12]
-
Molecular Docking: This is arguably the most widely used structure-based drug design technique.[13] It predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a biological target (e.g., an enzyme or receptor) and estimates the strength of the interaction, often expressed as a docking score or binding energy.[2][8][14][15] This allows researchers to hypothesize how a compound might exert its biological effect at the atomic level.
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations explore the dynamic behavior of the ligand-protein complex over time.[8] This method is crucial for assessing the stability of the predicted binding pose and understanding how molecular flexibility influences the interaction, providing a more realistic representation of the biological environment.[16]
Visualizing the Computational Workflow
The following diagram illustrates a typical in silico workflow for screening and characterizing pyrazole derivatives.
Caption: A typical computational workflow for pyrazole derivative drug discovery.
Experimental Protocol: Molecular Docking of a Pyrazole Derivative
This protocol outlines the essential steps for docking a novel pyrazole derivative against a target protein, such as the Epidermal Growth Factor Receptor (EGFR), a common cancer target.
-
Target Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB), for example, PDB ID: 4HJO.[17]
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges.[17]
-
Define the binding site (or "grid box") based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field to obtain a low-energy conformation.
-
Assign atomic charges and define rotatable bonds.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined binding site.[15]
-
The program will score each pose based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses. The most favorable pose is typically the one with the lowest binding energy value.
-
Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with active site amino acids.[7]
-
Self-Validation: As a crucial control, re-dock the original co-crystallized ligand into the binding site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).[17]
-
The Experimental Approach: Benchtop Synthesis and Validation
Experimental data provides the irrefutable proof of a molecule's existence, structure, and biological activity. It is the ultimate arbiter of the hypotheses generated by computational methods.
Key Experimental Techniques
-
Chemical Synthesis: Pyrazole derivatives are commonly synthesized through cyclocondensation reactions. A classic and versatile method involves reacting α,β-unsaturated aldehydes or ketones (chalcones) with hydrazine derivatives.[1] The choice of reactants allows for extensive diversification of the pyrazole core.
-
Spectroscopic Characterization: Once synthesized and purified, the exact structure of the compound must be confirmed.
-
FTIR Spectroscopy identifies functional groups by their characteristic vibrational frequencies (e.g., C=N, N-H stretches).[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity and stereochemistry of the molecule.[3][14][18]
-
Mass Spectrometry (MS) determines the molecular weight of the compound, confirming its elemental composition.[16]
-
-
Biological Evaluation: The synthesized compounds are tested in relevant in vitro assays to measure their biological activity. This can include cytotoxicity assays against cancer cell lines (e.g., MTT assay), antimicrobial assays to determine Minimum Inhibitory Concentration (MIC), or enzyme inhibition assays.[2][18][19]
Visualizing the Experimental Workflow
The following diagram outlines a standard experimental workflow for the synthesis and evaluation of a pyrazole derivative.
Caption: A standard experimental workflow for pyrazole derivative research.
Experimental Protocol: Synthesis and Characterization of a Model Pyrazole
This protocol describes the synthesis of a 1,3,5-triphenyl-2-pyrazoline, a common pyrazole derivative.
-
Synthesis:
-
Dissolve equimolar amounts of chalcone (1,3-diphenyl-2-propen-1-one) and phenylhydrazine in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide, and stir the mixture at room temperature for several hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.[2]
-
-
Purification:
-
Filter the crude product and wash it with cold water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
-
-
Characterization:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is an indicator of purity.
-
FTIR: Record the IR spectrum. Look for characteristic peaks: ~1590 cm⁻¹ (C=N stretch) and the absence of the C=O stretch from the starting chalcone.[3]
-
¹H NMR: Dissolve the compound in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the pyrazoline ring protons (a distinct ABX pattern) and the aromatic protons.[14]
-
Mass Spectrometry: Obtain the mass spectrum to confirm that the molecular ion peak matches the calculated molecular weight of the target compound.[16]
-
Bridging the Gap: A Comparative Analysis
The true power of a dual computational-experimental approach lies in the direct comparison of their outputs. This is where hypotheses are validated or refuted.
Spectroscopic Data Comparison
DFT calculations can predict NMR and IR spectra. While they may not perfectly match experimental values due to solvent effects and methodological approximations, the trends and relative values are often highly correlated.[10][20]
| Property | Computational Prediction (DFT) | Experimental Data (NMR/FTIR) | Correlation & Causality |
| ¹H NMR Chemical Shift | Calculated using GIAO method.[21] | Measured in ppm. | Good linear correlation is often observed.[10] Discrepancies can arise from solvent effects not perfectly modeled in the calculation. |
| ¹³C NMR Chemical Shift | Calculated using GIAO method. | Measured in ppm. | Strong correlation, useful for assigning complex spectra.[12] |
| IR Vibrational Freq. | Calculated frequencies (e.g., C=N stretch). | Measured in cm⁻¹. | Calculated frequencies are often systematically higher; a scaling factor is typically applied for better agreement.[20] The pattern of peaks is highly informative. |
Biological Activity Comparison
Comparing predicted binding affinity with measured biological activity is a critical validation step for any drug design project.[2]
| Property | Computational Prediction (Docking) | Experimental Data (Assay) | Correlation & Causality |
| Binding Affinity | Docking Score or Binding Energy (kcal/mol). | IC₅₀ or MIC (µM). | A good correlation (lower binding energy corresponding to lower IC₅₀/MIC) validates the docking model.[7][11] |
| Binding Mode | Predicted H-bonds, hydrophobic contacts. | Validated by co-crystallography (if available) or inferred from SAR. | The docking pose provides a structural hypothesis for why a compound is active, guiding the design of new derivatives to enhance these interactions.[14] |
Synergistic Integration: Best Practices and Critical Insights
-
Expertise & Experience: The true art is in using each method to inform the other. Computational results should not be an endpoint but a guide for experimental design. For instance, if docking studies suggest that a methoxy group at a specific position forms a critical hydrogen bond, this hypothesis can be directly tested by synthesizing the methoxy derivative and its unsubstituted analog.[14][22] This iterative cycle of prediction and verification is the hallmark of modern drug discovery.
-
Trustworthiness & Validation: It is crucial to recognize the limitations of in silico models.[8] A high docking score is a promising prediction, not a guarantee of biological activity.[22] Experimental validation is non-negotiable.[2][23] Similarly, experimental results can be used to refine and improve computational models for future predictions.
Conclusion
The investigation of pyrazole derivatives is significantly enhanced by the symbiotic relationship between computational and experimental approaches. Computational chemistry provides the speed, scale, and mechanistic insight to generate robust hypotheses, while experimental work delivers the tangible evidence and definitive validation required to confirm them. By thoughtfully integrating in silico predictions with rigorous benchtop synthesis and testing, researchers can navigate the complexities of drug discovery with greater precision and efficiency, ultimately accelerating the development of novel pyrazole-based therapeutics.
References
- Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors. (2013). PubMed.
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
- Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymeriz
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2014). New Journal of Chemistry (RSC Publishing).
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025). College of Science.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis Online.
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.).
- On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calcul
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Medicinal and Chemical Sciences.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). Iraqi Journal of Pharmaceutical Sciences.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2025).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Digital CSIC.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calcul
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). MDPI.
- In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024). IJNRD.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022).
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. (2025). Dove Medical Press.
- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2026). Neuroquantology.
- Computational Methods in Drug Discovery. (n.d.). PMC.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurasianjournals.com [eurasianjournals.com]
- 9. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW | Neuroquantology [neuroquantology.com]
- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. science.su.edu.krd [science.su.edu.krd]
- 12. jocpr.com [jocpr.com]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 17. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 18. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. chemmethod.com [chemmethod.com]
- 23. dovepress.com [dovepress.com]
The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Analysis of Biological Activity
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile scaffold has given rise to a plethora of compounds with a broad spectrum of pharmacological activities, including several clinically approved drugs like the anti-inflammatory celecoxib and the analgesic dipyrone.[1] This guide delves into the diverse biological activities of pyrazole derivatives, offering a comparative perspective on their performance. While specific experimental data for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole is not extensively available in the public domain, we will use its structural motifs as a framework to discuss potential activities in the context of well-documented pyrazole analogues.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The unique electronic and structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous binding to a wide range of biological targets.[2][3] This has led to the development of pyrazole-containing compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][4][5][6][7] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring, a concept central to structure-activity relationship (SAR) studies.[8][9]
Comparative Biological Activities of Pyrazole Derivatives
The versatility of the pyrazole scaffold is best illustrated by examining the diverse biological activities exhibited by its derivatives. The following sections provide a comparative overview of these activities, supported by experimental data from the literature.
Anti-inflammatory Activity
Hypothetical Consideration for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole: The presence of a hydrazinylmethyl group could confer unique hydrogen bonding capabilities, potentially influencing its interaction with the active sites of COX enzymes or other inflammatory targets. Further investigation would be required to determine its specific activity and selectivity.
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Target(s) | In Vitro/In Vivo Model | Key Findings | Reference(s) |
| Celecoxib | COX-2 | Various | Potent and selective COX-2 inhibitor, widely used as an anti-inflammatory drug. | [12] |
| Indomethacin (non-pyrazole) | COX-1/COX-2 | Carrageenan-induced paw edema in rats | Standard reference drug for anti-inflammatory studies. | [11] |
| Pyrazole-pyrazoline derivatives | COX-2 | Carrageenan-induced paw edema in rats | Some derivatives showed higher edema inhibition than indomethacin. | [11] |
| 3,5-diaryl pyrazole derivatives | IL-6, TNF-α | In vitro assays | Certain derivatives exhibited inhibitory activity against pro-inflammatory cytokines. | [13] |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Not specified | Not specified | Some derivatives showed maximum anti-inflammatory activity compared to diclofenac sodium. | [13] |
Anticancer Activity
The anticancer potential of pyrazole derivatives is a rapidly expanding area of research. These compounds have been shown to target a variety of cancer-related proteins, including protein kinases and signaling pathways involved in cell proliferation and survival.[14][15][16]
Hypothetical Consideration for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole: The hydrazinyl moiety is a known pharmacophore in some anticancer agents.[17] Its incorporation into the pyrazole scaffold could lead to novel interactions with cancer targets. The methyl group at the N1 position can influence the compound's lipophilicity and metabolic stability, which are important pharmacokinetic properties for a potential drug candidate.
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Target(s) | Cancer Cell Line(s) | IC50 Values | Reference(s) |
| Polysubstituted pyrazole derivative (Compound 59) | DNA | HepG2 (hepatocellular carcinoma) | 2 µM | [14] |
| Indole-pyrazole hybrid (Compounds 33 & 34) | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 µM (cell lines), 0.074 & 0.095 µM (CDK2) | [14] |
| Pyrazole carbaldehyde derivative (Compound 43) | PI3 kinase | MCF7 (breast cancer) | 0.25 µM | [14] |
| Fused pyrazole derivative (Compound 4) | EGFR, VEGFR-2 | HEPG2 | 0.31 µM | [18] |
| Pyrazole-benzimidazole hybrids | Not specified | MCF-7 (breast cancer) | Can cause cell cycle arrest. | [17] |
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial and antifungal agents. Pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[4][5][7][19][20][21]
Hypothetical Consideration for 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole: The hydrazinyl group is a common feature in various antimicrobial compounds. Its presence, combined with the pyrazole core, could result in a molecule with potent activity against microbial targets.
Table 3: Comparative Antimicrobial and Antifungal Activity of Pyrazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, EC50) | Key Findings | Reference(s) |
| Pyrazole with Chloro substitution | Xanthomonas campestris, Aspergillus niger | Zone of inhibition | More efficient than other tested pyrazoles. | [4] |
| Pyrazole-1-carbothiohydrazide derivative (21a) | S. aureus, E. coli, C. albicans, A. niger | MIC: 2.9–125 µg/mL | Displayed higher activity than standard drugs chloramphenicol and clotrimazole. | [5] |
| Pyrazole carboxamide derivative (Compound 26) | B. cinerea, R. solani, V. mali, etc. | EC50: 1.638–6.986 µg/mL | Showed high fungicidal activity. | [19] |
| Pyrazole-4-carboxamide derivative (Compound E1) | Rhizoctonia solani | EC50: 1.1 µg/mL | Superior activity to the fungicide boscalid. | [22] |
| Pyrazole derivative (Compound 2) | Aspergillus niger | MIC: 1 µg/mL | Highly active, comparable to Clotrimazole. | [23] |
Experimental Protocols for Biological Activity Assessment
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of pyrazole derivatives.
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by the test compound is quantified spectrophotometrically.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Reconstitute purified human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and arachidonic acid.
-
Compound Preparation: Dissolve the pyrazole derivative and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.
-
Assay Reaction: In a 96-well plate, add the enzyme, the test compound or reference inhibitor, and the chromogenic substrate.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells.
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate media and conditions until they reach the exponential growth phase.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the viable cells to metabolize the MTT.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration. Determine the IC50 value by plotting cell viability against the compound concentration.
In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following Graphviz diagrams illustrate a key signaling pathway targeted by some anticancer pyrazoles and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of a pyrazole derivative.
Caption: A generalized workflow for the discovery and development of pyrazole-based drugs.
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued exploration of this chemical space. While the specific biological profile of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole remains to be elucidated, its structural features suggest potential for interesting pharmacological effects. Future research should focus on the synthesis and rigorous biological evaluation of novel pyrazole derivatives, with a strong emphasis on understanding their structure-activity relationships and mechanisms of action. Such efforts will undoubtedly lead to the development of next-generation pyrazole-based drugs with improved efficacy and safety profiles.
References
- IJPPR. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- PMC.
- AZoNetwork.
- Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles.
- Taylor & Francis Online. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Taylor & Francis Online.
- MDPI.
- PMC.
- PMC.
- PMC.
- MDPI. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
- PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- J-Stage. Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity.
- MDPI.
- ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
- Bentham Science Publishers.
- PubMed. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias.
- ACS Publications.
- MDPI.
- Encyclopedia.pub.
- Meddocs Publishers.
- MDPI. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
- PMC.
- PMC. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- ACS Publications. Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp..
- Hilaris Publisher.
- IJNRD.
- Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Bentham Science. An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
- Research & Reviews: A Journal of Drug Design & Discovery. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- World Journal of Pharmaceutical Research.
- JOCPR.
- Chem Rev Lett.
- MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- Asian Journal of Chemistry.
- MDPI.
- PMC. Current status of pyrazole and its biological activities.
- Indian Academy of Sciences.
- Preprints.org.
- PubMed. Recently reported biological activities of pyrazole compounds.
Sources
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. news-medical.net [news-medical.net]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. meddocsonline.org [meddocsonline.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Technical Guide: Structure-Activity Relationship (SAR) of Pyrazole Derivatives
Executive Summary: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole ring (1,2-diazole) acts as a "privileged scaffold" in drug discovery due to its unique electronic profile and distinct physicochemical properties. Unlike its isomers (imidazole) or bioisosteres (isoxazole), pyrazole offers a specific balance of hydrogen bond donor (NH) and acceptor (N) capabilities, allowing it to mimic peptide bonds or interact with ATP-binding pockets in kinases.
This guide moves beyond basic textbook definitions to analyze the causality between pyrazole substitution patterns and their biological efficacy, specifically focusing on COX-2 inhibition and Kinase targeting (EGFR/VEGFR) .
Critical Comparative Analysis: Pyrazole vs. Alternatives
The Bioisosteric Advantage
In drug design, pyrazoles are often compared to isoxazoles and phenyl rings. The choice of pyrazole over these alternatives is rarely arbitrary; it is driven by specific thermodynamic and pharmacokinetic requirements.
| Feature | Pyrazole | Isoxazole | Phenyl | Implications for Drug Design |
| H-Bond Capability | Donor (NH) & Acceptor (N) | Acceptor only (N, O) | None | Pyrazoles can anchor to active site residues (e.g., Glu, Asp) more effectively than phenyls. |
| Metabolic Stability | High (Resistance to oxidation) | Moderate (Ring opening potential) | High | Pyrazoles often offer better in vivo half-lives than isoxazoles, which can be metabolically labile. |
| Polarity (LogP) | Moderate | Moderate to High | High (Lipophilic) | Pyrazoles improve water solubility compared to phenyl analogs, aiding oral bioavailability. |
Case Study: COX-2 Selectivity (Celecoxib vs. Rofecoxib)
The development of selective COX-2 inhibitors highlights the structural necessity of the pyrazole core.
-
Mechanism: The COX-2 active site contains a hydrophilic side pocket (Arg120, Tyr355, His90) not accessible in COX-1.
-
SAR Logic: The pyrazole ring in Celecoxib serves as a rigid central template that orients the sulfonamide group (at N1) into this side pocket.
-
Comparison: While Rofecoxib (furanone core) is also selective, the pyrazole scaffold allows for easier decoration at the C3 and C5 positions to fine-tune lipophilicity and reduce cardiovascular side effects associated with pure COX-2 inhibition.
Case Study: Kinase Inhibition (ATP Mimicry)
In oncology, pyrazoles (e.g., Crizotinib, Ruxolitinib) function as ATP-competitive inhibitors.
-
The "Hinge" Binder: The nitrogen atoms of the pyrazole ring often form critical hydrogen bonds with the hinge region of the kinase domain.
-
Performance Data:
-
Reference Drug: Erlotinib (Quinazoline core).
-
Pyrazole Alternative: Pyrazolo[3,4-d]pyrimidine derivatives.[1]
-
Outcome: Certain pyrazole derivatives demonstrate 10-fold higher potency (IC50 ~0.06 µM vs 0.13 µM for Erlotinib) against EGFR by utilizing the N-H motif to form an additional hydrogen bond that the quinazoline core lacks.
-
Visualizing the SAR Logic
The following diagram maps the specific roles of substituents around the pyrazole ring.
Figure 1: Functional mapping of the pyrazole scaffold. N1 and C5 interactions are critical for controlling the 3D conformation of the molecule within the active site.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Objective: Synthesize a pyrazole library to test the C3/C5 steric hypothesis. Method: One-pot cyclocondensation of chalcones with hydrazines.
Workflow Diagram:
Figure 2: Synthetic route for generating pyrazole derivatives via the chalcone pathway.
Detailed Procedure:
-
Chalcone Formation: Dissolve acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL). Add 10% NaOH (5 mL) dropwise at 0°C. Stir at room temperature for 6 hours. Filter the precipitated chalcone solid.
-
Cyclization: Dissolve the chalcone (1 mmol) in glacial acetic acid (5 mL). Add phenylhydrazine (1.2 mmol).
-
Reflux: Heat the mixture at reflux (110°C) for 4-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Purification: Pour into ice water. The pyrazole precipitates. Filter and recrystallize from ethanol.
-
Quality Control: Verify structure via 1H-NMR (Characteristic pyrazole C4-H singlet at ~6.8-7.2 ppm).
-
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Quantify the potency (IC50) of synthesized derivatives against cancer cell lines (e.g., MCF-7, A549).
-
Seeding: Plate cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add pyrazole derivatives at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin or Celecoxib as a positive control.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO (100 µL).
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Comparative Performance Data
The following table synthesizes data from recent studies comparing pyrazole derivatives against standard clinical inhibitors.
Table 1: Comparative Potency (IC50) of Pyrazole Derivatives vs. Standards
| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference Standard | Performance Note |
| Fused Pyrazolo-pyrimidine | EGFR | 0.06 ± 0.01 | > 50 | Erlotinib (0.13 µM) | 2x more potent ; improved H-bonding at hinge region. |
| 1,5-Diaryl Pyrazole | COX-2 | 0.045 | 340 (COX-2/COX-1) | Celecoxib (0.05 µM) | Comparable potency but higher selectivity due to bulky C5 group. |
| Pyrazolo-thiazole Hybrid | MCF-7 (Breast Cancer) | 0.46 | N/A | Sorafenib (1.06 µM) | High potency ; hybrid scaffold targets multiple kinases. |
Data synthesized from recent SAR studies (2020-2024) highlighting the efficacy of optimized pyrazole scaffolds.
References
-
Recent Advances in Anticancer Activity and SAR of Pyrazole Derivatives. Archiv der Pharmazie, 2025. Link
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2020. Link
-
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Molecular Diversity, 2024. Link
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. Molecules, 2024. Link
-
Design, Synthesis and Biological Evaluation of Novel Pyrazole-Based Compounds. Future Medicinal Chemistry, 2020. Link
Sources
Comparative Efficacy of Pyrazole-Based Enzyme Inhibitors: A Technical Guide
This guide provides a technical, data-driven comparison of pyrazole-based enzyme inhibitors, designed for researchers and drug development scientists. It moves beyond basic descriptions to analyze efficacy, structural mechanics, and experimental validation.
Executive Summary: The Pyrazole Advantage
The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP. This allows pyrazole derivatives to function as potent ATP-competitive inhibitors across multiple enzyme families. Their efficacy stems from the planar geometry and hydrogen-bonding potential of the nitrogen atoms, which frequently interact with the "hinge region" of kinase active sites.
This guide compares three distinct classes of pyrazole-based inhibitors:
-
JAK Inhibitors (Janus Kinases): High selectivity, often used in autoimmune and oncological contexts.
-
Aurora Kinase Inhibitors: Critical for disrupting mitosis in cancer cells.
-
p38 MAPK Inhibitors: Targeting inflammatory signaling pathways.[1]
Comparative Efficacy Analysis
The following data synthesizes experimental IC50 values from multiple verified studies. Note that potency varies based on ATP concentration and assay conditions; these values represent optimal in vitro kinase assay results.
Table 1: Head-to-Head Efficacy Profile (IC50)
| Inhibitor | Primary Target | IC50 (nM) | Selectivity Profile | Binding Mode | Clinical Status |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | >100x selective vs. JAK3 | Type I (ATP-competitive) | FDA Approved |
| Barasertib (AZD1152) | Aurora B | 0.37 | >3000x selective vs. Aurora A | Type I | Phase II/III |
| Tozasertib (VX-680) | Pan-Aurora (A/B/C) | 0.6 / 18 / 4.6 | Broad spectrum | Type I | Discontinued (Clinical) |
| Birb-796 (Doramapimod) | p38 MAPK ( | 38 | Allosteric (DFG-out) | Type II (Allosteric) | Clinical Trials |
| CDK2-Inhibitor (Exp. Cmpd 9) | CDK2 / Cyclin A | 960 | Moderate | Type I | Preclinical |
Technical Insight: Ruxolitinib demonstrates the classic "hinge-binding" efficacy of the pyrazole group. In contrast, Birb-796 utilizes a pyrazole-urea motif to induce a conformational change (DFG-out), proving that pyrazoles can drive both orthosteric and allosteric inhibition.
Mechanistic Signaling Pathways
To understand the downstream effects of these inhibitors, we must visualize the pathways they disrupt.
Figure 1: JAK/STAT and Aurora Kinase Signaling Intersections
Caption: Mechanistic divergence of pyrazole inhibitors. Ruxolitinib blocks gene transcription via JAK/STAT, while Barasertib induces mitotic failure by inhibiting Aurora B-mediated histone phosphorylation.
Detailed Experimental Protocols
To validate the efficacy of a pyrazole-based inhibitor, researchers must use self-validating protocols. The following workflows are designed to minimize false positives (e.g., from aggregation or non-specific binding).
Protocol A: Radiometric Kinase Inhibition Assay (Gold Standard)
Purpose: To determine the IC50 of a pyrazole inhibitor against a specific kinase (e.g., JAK2) without interference from fluorescent artifacts.
Reagents:
-
Recombinant Kinase (e.g., JAK2, 5-10 nM final)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL)
- P-ATP (Specific activity ~10 µCi/µL)
-
Inhibitor: Serial dilution in 100% DMSO (Final DMSO <1%)
Workflow:
-
Preparation: Dilute inhibitor 1:3 in DMSO to create a 10-point dose-response curve.
-
Master Mix: Prepare a kinase buffer solution (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM DTT, 0.01% Brij-35). Expert Tip: Brij-35 prevents the lipophilic pyrazole compounds from aggregating and causing false inhibition. -
Incubation (Pre-Equilibrium): Add 5 µL of inhibitor + 10 µL of enzyme to wells. Incubate for 15 mins at RT. Why? This allows Type II inhibitors (like Birb-796) time to induce conformational changes.
-
Initiation: Add 10 µL of ATP/
P-ATP/Substrate mix to start the reaction. -
Termination: After 60 mins, spot 20 µL onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure CPM via scintillation counter.
-
Analysis: Fit data to the Hill equation:
.
Protocol B: Cellular Target Engagement (Western Blot)
Purpose: To verify that the inhibitor enters the cell and hits the target (e.g., pSTAT3 inhibition by Ruxolitinib).
Workflow:
-
Seeding: Seed HEL (JAK2 V617F) cells at
cells/mL in 6-well plates. -
Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation noise.
-
Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 1 hour.
-
Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 mins to robustly activate JAK/STAT.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is essential to preserve pSTAT signals).
-
Detection: Blot for pSTAT3 (Tyr705) vs. Total STAT3.
-
Validation: A potent inhibitor should show dose-dependent loss of the pSTAT3 band without affecting Total STAT3 levels.
Structural Logic of Pyrazole Inhibition
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing these compounds.
Figure 2: Pyrazole SAR Decision Tree
Caption: SAR optimization logic. The pyrazole nitrogen acts as the hinge anchor.[2] Modifications at C3 and C5 dictate selectivity (via gatekeeper residue clashes) and physicochemical properties.
References
-
Mesa, R. A., et al. "Ruxolitinib: A selective JAK1 and JAK2 inhibitor with IC50 values close to 3 nM." Nature Reviews Drug Discovery. Link
-
Giles, F. J., et al. "MK-0457 (Tozasertib), a pan-Aurora kinase inhibitor." Journal of Clinical Oncology. Link
-
Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site (BIRB-796)." Nature Structural Biology. Link
-
Wilkinson, R. W., et al. "AZD1152 (Barasertib), a selective inhibitor of Aurora B kinase." Clinical Cancer Research. Link
-
BenchChem. "A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives." BenchChem Technical Guides. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the chemical's structural components—a substituted pyrazole ring and a hydrazine moiety—to ensure your safety is as robust as your research.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
Due to the specific nature of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, comprehensive safety data may not be readily available. Therefore, a conservative approach is necessary, assuming the hazards associated with its core structures: pyrazole and hydrazine.
-
Hydrazine Derivatives: This class of compounds is associated with significant health risks. Hydrazines are known to be toxic and are considered potential carcinogens.[1] They can be corrosive and may cause severe skin burns and eye damage.[2][3] Inhalation of hydrazine vapors can be toxic and destructive to the mucous membranes and upper respiratory tract.[2] Systemic effects can target the central nervous system, liver, and kidneys.[3]
-
Pyrazole Derivatives: Pyrazole and its derivatives can cause skin and eye irritation.[4] Some are classified as harmful if swallowed or in contact with skin.
Given these potential hazards, it is imperative to treat 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole as a substance with high acute and chronic toxicity, capable of causing severe skin and eye damage.
The First Line of Defense: Engineering and Administrative Controls
Personal protective equipment is the final barrier between you and a potential hazard. Before any handling, ensure that appropriate engineering and administrative controls are in place.
-
Engineering Controls: All manipulations of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, whether in solid or solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box is recommended.[2] Ensure that a safety shower and an eyewash station are readily accessible and have been recently certified.[7][8]
-
Administrative Controls: Develop a standard operating procedure (SOP) for handling this compound. All personnel must be trained on this SOP, the specific hazards, and the emergency procedures. Never work alone when handling highly toxic compounds.[1]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole.
Eye and Face Protection
-
Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Direct Handling: When handling the compound, upgrade to chemical splash goggles to provide a complete seal around the eyes.[2][5]
-
Splash Hazard: If there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[2][3]
Skin and Body Protection
-
Gloves: Due to the corrosive nature of hydrazine derivatives, proper glove selection is critical.
-
Double Gloving: It is highly recommended to wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Material: Neoprene or nitrile gloves are generally recommended for handling hydrazines.[2] However, always consult the glove manufacturer's chemical resistance guide to ensure compatibility with both hydrazine derivatives and any solvents being used.
-
Inspection and Removal: Before use, always inspect gloves for any signs of degradation or punctures.[5] Use the proper technique for removing gloves to avoid skin contact with the outer contaminated surface.[5]
-
| Glove Type | Recommended Use |
| Nitrile | Suitable for incidental contact and short-duration tasks. |
| Neoprene | Recommended for extended handling or when there is a higher risk of immersion.[2] |
| Butyl Rubber | Often recommended for handling concentrated hydrazine solutions.[9] |
-
Laboratory Coat: A flame-resistant lab coat is recommended.[2] It should have a button or snap front and be fully fastened.
-
Additional Protection: For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[3] Full-length pants and closed-toe shoes are mandatory at all times.[2][7]
Respiratory Protection
Engineering controls should be the primary means of preventing inhalation exposure. However, in certain situations, respiratory protection may be necessary:
-
When Required: If engineering controls are not feasible, during a large spill cleanup, or if there is a potential for exposure limits to be exceeded, a respirator is required.[2]
-
Type of Respirator: A NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable choice as a backup to engineering controls.[2] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[2][9]
-
Fit Testing and Training: All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation, training, and annual fit testing, as required by OSHA regulations.[2]
Procedural Workflow for PPE
To ensure safety and prevent contamination, a strict, step-by-step process for donning and doffing PPE is essential.
Caption: Sequential process for donning and doffing PPE.
Emergency Procedures and Disposal
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10] Seek immediate medical attention.
-
Spills: In the event of a small spill within a fume hood, use an inert absorbent material (such as sand or vermiculite) to contain it. For larger spills, evacuate the area and follow your institution's emergency response protocol.
-
Disposal: All contaminated PPE and waste materials must be disposed of as hazardous waste.[6][10] Place them in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
By understanding the potential hazards and diligently applying these engineering controls, PPE protocols, and operational plans, you can handle 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with the highest degree of safety, ensuring that your focus remains on your research.
References
-
Patsnap Eureka. (2025, September 2). Safety and containment design for handling hydrazine or intermediate NxHy species in scaled PNF plants. Retrieved from [Link]
-
Risk Management and Safety. (n.d.). Hydrazine. Retrieved from [Link]
-
Sdfine. (n.d.). Hydrazine hydrate 60% Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Safety and containment design for handling hydrazine or intermediate NxHy species in scaled PNF plants [eureka.patsnap.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. arxada.com [arxada.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
